trans-4-tert-Butylcyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
4-tert-butylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQKEGYITJBHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241408, DTXSID301259837 | |
| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
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| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
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Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-55-8, 943-28-2, 943-29-3 | |
| Record name | 4-tert-Butylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | cis-4-tert-Butylcyclohexane carboxylic acid | |
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| Record name | cis-4-tert-Butylcyclohexanecarboxylic acid | |
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| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
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| Record name | trans-4-tert-Butylcyclohexanecarboxylic acid | |
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| Record name | 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID | |
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| Record name | cis-4-tert-Butylcyclohexanecarboxylic Acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-tert-Butylcyclohexanecarboxylic acid is a synthetic, alicyclic carboxylic acid. Its rigid cyclohexane core, substituted with a bulky tert-butyl group and a polar carboxylic acid function, imparts distinct stereochemical and physicochemical properties. This document provides a comprehensive overview of its fundamental chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly as a scaffold in the development of therapeutic agents.
Chemical and Physical Properties
The core properties of this compound are summarized in the tables below. These values represent a synthesis of data from various chemical suppliers and databases.
Table 1: General and Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | trans-4-(tert-Butyl)cyclohexane-1-carboxylic acid |
| CAS Number | 943-29-3[1] |
| Molecular Formula | C₁₁H₂₀O₂[1] |
| Molecular Weight | 184.28 g/mol [2] |
| IUPAC Name | 4-tert-butylcyclohexane-1-carboxylic acid[3] |
| SMILES | CC(C)(C)C1CCC(CC1)C(=O)O[4] |
| InChI Key | QVQKEGYITJBHRQ-UHFFFAOYSA-N[4] |
Table 2: Physical Properties
| Property | Value |
| Appearance | White crystalline powder[1] |
| Melting Point | 172-175 °C[1][2] |
| Boiling Point | 282.9 °C at 760 mmHg[1] |
| Density | 0.996 g/cm³[1] |
| Flash Point | 136.7 °C[1] |
| pKa | 4.92 ± 0.10 (Predicted)[1] |
| Solubility | Soluble in polar organic solvents |
| LogP | 2.92[1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis: Catalytic Hydrogenation of 4-tert-Butylbenzoic Acid
This protocol describes the synthesis of this compound via the catalytic hydrogenation of 4-tert-butylbenzoic acid.
Materials:
-
4-tert-Butylbenzoic acid
-
5% Palladium on Carbon (Pd/C) or 5% Ruthenium on Carbon (Ru/C) catalyst[5]
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, dissolve 4-tert-butylbenzoic acid in the chosen solvent (e.g., methanol).[5]
-
Add the hydrogenation catalyst (5% Pd/C or 5% Ru/C) to the solution. The catalyst loading is typically 0.1-1.0 wt% relative to the substrate.[5]
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 1-3 MPa.[5]
-
Heat the reaction mixture to 80-150 °C with vigorous stirring.[5]
-
Maintain the reaction under these conditions for 6-12 hours, monitoring the reaction progress by observing the cessation of hydrogen uptake.[5]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Purification: Recrystallization
This protocol details the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Hexane[5]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot hexane to the flask, just enough to dissolve the solid.[5]
-
Heat the mixture gently while stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize the yield, the flask can be placed in an ice bath to further cool the solution.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Methods
This method is suitable for assessing the purity of this compound and identifying any volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is often required.[7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for organic acid analysis (e.g., a polar-modified polyethylene glycol or a functionalized polysiloxane column).
Sample Preparation (with Derivatization):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[8]
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the molecule.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Expected Chemical Shifts:
-
¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons (a singlet around 0.8-1.0 ppm), the cyclohexane ring protons (a series of multiplets between 1.0 and 2.5 ppm), and the carboxylic acid proton (a broad singlet at a higher chemical shift, typically >10 ppm). The coupling constants of the cyclohexane protons can be used to confirm the trans stereochemistry.
-
¹³C NMR: The spectrum will display distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbons of the cyclohexane ring, and the carbonyl carbon of the carboxylic acid (typically around 180 ppm).[9][10]
Biological Activity and Signaling Pathways
While this compound itself is primarily a synthetic building block, its derivatives have shown significant biological activity as inhibitors of soluble epoxide hydrolase (sEH).[1][2][11]
Inhibition of Soluble Epoxide Hydrolase (sEH)
sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties.[1][11] By inhibiting sEH, the levels of EETs are increased, leading to various beneficial physiological effects.
Signaling Pathway
The inhibition of sEH by derivatives of this compound initiates a signaling cascade that has been implicated in cardioprotection and the reduction of inflammation.[1][11]
References
- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-tert-Butylcyclohexanecarboxylic acid 99 5451-55-8 [sigmaaldrich.com]
- 5. This compound | 943-29-3 | Benchchem [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. C-13 NMR Spectrum [acadiau.ca]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-4-tert-Butylcyclohexanecarboxylic Acid (CAS: 943-29-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-4-tert-Butylcyclohexanecarboxylic acid, a key chemical intermediate with significant applications in organic synthesis and pharmacology. This document details its chemical and physical properties, provides spectroscopic analysis, outlines a detailed synthesis and purification protocol, and explores its biological activity and mechanism of action.
Core Chemical Information
This compound is a saturated monocarboxylic acid characterized by a cyclohexane ring substituted with a tert-butyl group and a carboxylic acid group in a trans configuration. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation, making it a valuable building block in stereoselective synthesis.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 943-29-3 | [1] |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| Melting Point | 170-175 °C | [2] |
| Boiling Point | 282.9 °C (Predicted) | [2] |
| Appearance | White crystalline powder | [3] |
| Purity | >98% (Typical) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic data.
Table 2: ¹H NMR Spectroscopic Data (Typical)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~2.2 | Multiplet | 1H | -CH(COOH) |
| ~2.0 - 1.8 | Multiplet | 4H | Cyclohexane CH₂ (axial) |
| ~1.5 - 1.2 | Multiplet | 4H | Cyclohexane CH₂ (equatorial) |
| ~1.0 | Multiplet | 1H | Cyclohexane CH (tert-butyl) |
| ~0.85 | Singlet | 9H | -C(CH₃)₃ |
Table 3: ¹³C NMR Spectroscopic Data (Typical)
| Chemical Shift (ppm) | Assignment |
| ~183 | -COOH |
| ~47 | -CH(COOH) |
| ~43 | Cyclohexane CH (tert-butyl) |
| ~32 | -C(CH₃)₃ |
| ~28 | Cyclohexane CH₂ |
| ~27.5 | -C(CH₃)₃ |
Table 4: IR Spectroscopic Data (Typical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 2960-2850 | Strong | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1450 | Medium | C-H bend (Aliphatic) |
| ~1250 | Strong | C-O stretch |
| ~940 | Broad | O-H bend (out-of-plane) |
Experimental Protocols
Synthesis: Catalytic Hydrogenation of 4-tert-Butylbenzoic Acid
This protocol describes a representative method for the synthesis of this compound via the catalytic hydrogenation of 4-tert-butylbenzoic acid.
Materials:
-
4-tert-Butylbenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a high-pressure autoclave, dissolve 4-tert-butylbenzoic acid in an aqueous solution of 10% NaOH.[5]
-
Add 5% Ru/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.[5]
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 15-20 bar.[5]
-
Heat the reaction mixture to 100-120°C with vigorous stirring.[5]
-
Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake to assess reaction progress.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.[5]
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Acidify the filtrate to pH 2-3 by the slow addition of concentrated HCl with stirring. A white precipitate will form.[5]
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization.
Purification: Recrystallization
Materials:
-
Crude this compound
-
Hexane (or other suitable solvent)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot hexane to the flask and heat the mixture to boiling with stirring until the solid is completely dissolved.[6]
-
Allow the solution to cool slowly to room temperature.[7]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
Collect the purified crystals by vacuum filtration.[9]
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
Biological Activity and Applications in Drug Development
This compound has demonstrated significant biological activity, particularly as a modulator of neuronal excitability.
Mechanism of Action: AMPA Receptor Inhibition
Recent studies have identified this compound (also referred to as 4-BCCA) as a low-affinity inhibitor of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[10][11] It is believed to bind within the transmembrane domain of the receptor, at a site distinct from other non-competitive inhibitors.[10][12] By inhibiting AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system, this compound can reduce neuronal hyperexcitability.[13] This mechanism of action makes it a promising candidate for the development of anti-epileptic drugs.[10][11]
Experimental Protocol: Pilocarpine-Induced Status Epilepticus in Rats
The anti-seizure and neuroprotective effects of this compound have been evaluated using the pilocarpine-induced status epilepticus model in rats.[4][11] This is a widely used model for studying temporal lobe epilepsy.[3]
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Lithium chloride (LiCl)
-
Scopolamine methyl nitrate
-
Pilocarpine hydrochloride
-
Diazepam
-
This compound
Procedure:
-
Pre-treatment: Administer lithium chloride (3 mEq/kg, i.p.) to the rats 18-24 hours prior to pilocarpine injection to potentiate its effects.[1]
-
Scopolamine Administration: 30 minutes before pilocarpine administration, inject scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce the peripheral cholinergic effects of pilocarpine.[1][14]
-
Pilocarpine Administration: Induce status epilepticus by administering pilocarpine hydrochloride (20-30 mg/kg, i.p.).[1]
-
Seizure Monitoring: Continuously monitor the rats for seizure activity, which is typically scored using the Racine scale. The onset of status epilepticus is defined by continuous seizures.[1]
-
Treatment Administration: At the onset of status epilepticus, administer the test compound (this compound) at various doses to different groups of rats. A control group receives a vehicle, and a positive control group may receive a standard anti-epileptic drug like diazepam.
-
Seizure Termination: After a defined period of status epilepticus (e.g., 90 minutes), administer diazepam (10 mg/kg, i.p.) to all animals to terminate the seizures.
-
Post-treatment Monitoring and Analysis: In the days and weeks following the induction of status epilepticus, monitor the animals for spontaneous recurrent seizures, cognitive deficits (e.g., using Morris water maze or passive avoidance tests), and anxiety-like behavior (e.g., using the elevated plus maze).[4]
-
Histopathological and Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue for analysis. This may include immunohistochemistry to assess neuronal damage and neuroinflammation, and biochemical assays to measure markers of oxidative stress.[11]
Conclusion
This compound is a versatile molecule with a well-defined structure that is advantageous for stereocontrolled synthesis. Its recently elucidated role as an AMPA receptor inhibitor highlights its potential in the development of novel therapeutics for neurological disorders, particularly epilepsy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 1H NMR [m.chemicalbook.com]
- 3. Does Pilocarpine-Induced Epilepsy in Adult Rats Require Status epilepticus? | PLOS One [journals.plos.org]
- 4. Pilocarpine-Induced Status Epilepticus in Rats Involves Ischemic and Excitotoxic Mechanisms | PLOS One [journals.plos.org]
- 5. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 6. youtube.com [youtube.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Solved For the mixture of cis- and | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis of AMPA receptor inhibition by 4-BCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Pilocarpine-induced status epilepticus. [bio-protocol.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of trans-4-tert-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational behavior of trans-4-tert-butylcyclohexanecarboxylic acid. A pivotal molecule in the study of stereochemistry, its rigid conformational preference, dictated by the bulky tert-butyl group, makes it an ideal model system for understanding the principles of cyclohexane stereoisomerism. This document collates structural data, thermodynamic parameters, and detailed experimental protocols relevant to its characterization.
Introduction
This compound, with the chemical formula C11H20O2, is a disubstituted derivative of cyclohexane.[1][2] The presence of a tert-butyl group, one of the most sterically demanding substituents, at the C4 position effectively "locks" the cyclohexane ring into a specific chair conformation. This unique characteristic eliminates the complexities of rapid chair-chair interconversion at room temperature, thereby providing a clear and static model for investigating the influence of substituent orientation on the physical and chemical properties of the molecule. Understanding the rigid geometry of this compound is fundamental in various fields, including organic synthesis, medicinal chemistry, and materials science, where precise control of molecular shape is paramount.
Molecular Structure and Conformational Analysis
The cyclohexane ring is not planar and predominantly adopts a "chair" conformation to minimize angular and torsional strain. In monosubstituted cyclohexanes, a dynamic equilibrium exists between two chair conformers, with the substituent occupying either an axial or an equatorial position. However, in this compound, the immense steric bulk of the tert-butyl group overwhelmingly favors the equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
In the trans isomer, the substituents are on opposite sides of the ring. With the tert-butyl group occupying an equatorial position (e), the trans configuration necessitates that the carboxylic acid group at the C1 position also occupies an equatorial position (e). This results in a diequatorial (e,e) conformation as the overwhelmingly most stable form. The alternative diaxial (a,a) conformation is energetically highly unfavorable due to the prohibitive steric strain that would be introduced by the axial tert-butyl group.
Conformational Equilibrium
The energetic preference for the equatorial orientation of a tert-butyl group is so pronounced that the equilibrium lies almost entirely towards the conformer where it is equatorial. This effectively prevents the "ring-flipping" process that is common in other cyclohexane derivatives.
Conformational equilibrium of this compound.
Quantitative Structural and Physicochemical Data
The following tables summarize key quantitative data for this compound and related structures. It is important to note that a definitive crystal structure for the title compound was not found in the reviewed literature; therefore, some structural parameters are based on closely related analogs like trans-4-tert-butylcyclohexanol derivatives.[3]
Table 1: General Physicochemical Properties
| Property | Value |
| Molecular Formula | C11H20O2[1][2] |
| Molecular Weight | 184.28 g/mol [1] |
| Melting Point | 170-175 °C[1] |
| CAS Number | 943-29-3[1] |
Table 2: Selected Structural Parameters (from related structures)
| Parameter | Value |
| C-O Bond Length (ester) | ~1.480 Å[3] |
| C-C (ring) Bond Length | ~1.52 - 1.54 Å |
| C-C-C (ring) Bond Angle | ~111° |
Table 3: Thermodynamic Parameters for Conformational Inversion
| Parameter | Value |
| A-value (tert-butyl) | ~5.0 kcal/mol |
| A-value (COOH) | ~1.4 kcal/mol |
| ΔG° (a,a vs e,e) | > 6.4 kcal/mol (estimated) |
Note: The A-value represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. The ΔG° for the diaxial vs. diequatorial conformer of the title compound is estimated from the sum of the individual A-values and is expected to be even larger in reality.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the trans stereochemistry and the diequatorial conformation of the substituents.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
The proton attached to the carbon bearing the carboxylic acid group (H-1) is expected to appear as a triplet of triplets (tt) or a complex multiplet.
-
The large coupling constants (J ≈ 10-13 Hz) for the trans-diaxial couplings to the adjacent axial protons (H-2 and H-6) are indicative of an axial proton. In the trans isomer, H-1 is axial, confirming the equatorial position of the carboxylic acid group.
-
The signal for the nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 0.8-1.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The number of distinct signals will be consistent with the C2 symmetry of the molecule.
-
The chemical shifts of the ring carbons can be compared to known values for axially and equatorially substituted cyclohexanes to further confirm the conformation.
-
X-ray Crystallography
Objective: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and the chair conformation of the cyclohexane ring.
Methodology:
-
Crystal Growth:
-
Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/ethyl acetate).
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Alternatively, use vapor diffusion by placing a vial of the concentrated solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Select a single crystal of suitable size and quality under a microscope.
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα, λ = 0.71069 Å).[4]
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit.
-
Computational Modeling
Objective: To calculate the relative energies of different conformers and to model the molecular geometry.
Methodology:
-
Structure Building: Construct the 3D structures of the diequatorial and diaxial conformers of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search (Optional but Recommended): For more complex molecules, a systematic or stochastic conformational search can be performed to identify low-energy conformers. For this molecule, the two chair forms are the primary focus.
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimizations for each conformer using a suitable level of theory. A common approach is to use Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d).
-
Calculate the single-point energies and thermodynamic properties (enthalpy, Gibbs free energy) of the optimized structures.
-
-
Analysis:
-
Compare the calculated energies of the diequatorial and diaxial conformers to determine the most stable structure and the energy difference between them.
-
Analyze the optimized geometries to obtain theoretical bond lengths and angles for comparison with experimental data.
-
Logical Relationships and Pathways
The acidity of cyclohexanecarboxylic acids is influenced by the orientation of the carboxyl group. The trans isomer of 4-tert-butylcyclohexanecarboxylic acid is a slightly stronger acid than its cis counterpart. This can be attributed to the greater steric hindrance to solvation of the axial carboxylate ion in the cis isomer.
Acidity comparison of cis and trans isomers.
Conclusion
This compound serves as a cornerstone for understanding conformational analysis in cyclic systems. Its locked diequatorial conformation provides an unambiguous platform for studying the effects of substituent orientation. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in work where the principles of stereochemistry and molecular conformation are critical. The clear energetic preference for a single conformation simplifies experimental interpretation and provides a reliable scaffold for the design of new molecules with well-defined three-dimensional structures.
References
- 1. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sikhcom.net [sikhcom.net]
- 3. researchgate.net [researchgate.net]
- 4. synchrotron.org.pl [synchrotron.org.pl]
Solubility Profile of trans-4-tert-Butylcyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-tert-Butylcyclohexanecarboxylic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, medicinal chemistry, and materials science, where it serves as a key intermediate and building block. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and outlines important safety considerations.
Overview of Solubility
This compound is a substituted cycloalkane carboxylic acid. Its molecular structure, featuring a bulky non-polar tert-butyl group and a polar carboxylic acid functional group, results in a nuanced solubility profile. Generally, it exhibits moderate to good solubility in polar organic solvents and lower solubility in non-polar hydrocarbon solvents.
Quantitative Solubility Data
While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in readily available literature, a qualitative summary has been compiled from various sources. For precise quantitative measurements, the experimental protocol outlined in Section 3 is recommended.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Qualitative Solubility |
| Methanol | Polar Protic | Soluble[1] |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble in related compounds[2] |
| Chloroform | Weakly Polar | Soluble in related compounds[2] |
| Ether (Diethyl Ether) | Weakly Polar | Soluble |
| Toluene | Non-polar | Likely sparingly soluble |
| Hexane | Non-polar | Used for recrystallization, implying lower solubility at cooler temperatures[3] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.[4][5]
Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or orbital shaker with an incubator
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.[5] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.
-
Dilute the filtered sample with a known volume of the solvent to a concentration suitable for the analytical method.
-
-
Concentration Analysis:
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Experimental Workflow Diagram
Figure 1. Experimental workflow for determining the solubility of this compound.
Safety Information
This compound is irritating to the eyes, respiratory system, and skin. It is essential to handle this compound in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Logical Relationships in Solubility
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The interplay between the polar carboxylic acid group and the non-polar tert-butylcyclohexyl moiety dictates its interaction with different solvents.
Figure 2. Logical relationships influencing the solubility of this compound.
References
"trans-4-tert-Butylcyclohexanecarboxylic acid" spectroscopic data (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-tert-butylcyclohexanecarboxylic acid, a key intermediate in various chemical syntheses. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~2.20 | Triplet of triplets | 1H | H-1 (methine) |
| ~2.05 | Multiplet | 2H | H-2e, H-6e (axial) |
| ~1.85 | Multiplet | 2H | H-3e, H-5e (axial) |
| ~1.45 | Multiplet | 2H | H-2a, H-6a (equatorial) |
| ~1.00 | Multiplet | 3H | H-3a, H-5a, H-4 (equatorial) |
| 0.86 | Singlet | 9H | -C(CH₃)₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~182.5 | -COOH |
| ~47.5 | C-4 |
| ~43.0 | C-1 |
| ~32.2 | -C (CH₃)₃ |
| ~29.0 | C-2, C-6 |
| ~27.5 | -C(C H₃)₃ |
| ~27.0 | C-3, C-5 |
Note: The chemical shifts are approximate and can vary depending on the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid) |
| 2965, 2870 | Strong | C-H stretch (alkane) |
| 1700 | Strong | C=O stretch (carboxylic acid) |
| 1450 | Medium | C-H bend (alkane) |
| 1290 | Medium | C-O stretch (carboxylic acid) |
| 940 | Medium, Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure through fragmentation patterns.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 184 | ~20 | [M]⁺ (Molecular ion) |
| 169 | ~10 | [M - CH₃]⁺ |
| 129 | ~90 | [M - C(CH₃)₃]⁺ |
| 128 | ~30 | [M - C(CH₃)₃ - H]⁺ |
| 83 | ~100 | [C₆H₁₁]⁺ |
| 57 | ~80 | [C(CH₃)₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
The Enduring Legacy of a Conformationally Locked Cyclohexane: A Technical Guide to trans-4-tert-Butylcyclohexanecarboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4-tert-Butylcyclohexanecarboxylic acid, a seemingly simple substituted cyclohexane, holds a significant place in the annals of organic chemistry. Its discovery and subsequent use were pivotal in developing the foundational principles of conformational analysis. The sterically demanding tert-butyl group effectively "locks" the cyclohexane ring into a rigid chair conformation, providing a unique and invaluable model system for studying stereochemical and reactivity differences between axial and equatorial substituents. This technical guide delves into the historical context of its discovery, presents its key physicochemical and spectral data, and provides a detailed experimental protocol for its synthesis and purification.
Discovery and Historical Context: A Tool for Understanding Molecular Geometry
The discovery of this compound is intrinsically linked to the pioneering work in conformational analysis during the mid-20th century. While a singular "discovery" paper is not readily identifiable, its use as a precursor and a model compound is evident in the seminal works of chemists like Ernest L. Eliel. In a 1959 publication, Eliel and Haber described the synthesis of cis- and trans-4-tert-butylcyclohexyl bromides, utilizing the corresponding carboxylic acids as starting materials. This indicates that 4-tert-butylcyclohexanecarboxylic acid, as a mixture of its cis and trans isomers, was a known and accessible compound in the 1950s.
The primary motivation for the synthesis and study of 4-substituted tert-butylcyclohexane derivatives was to investigate the energetic and reactivity differences between axial and equatorial positions on a cyclohexane ring. The large steric bulk of the tert-butyl group overwhelmingly favors the equatorial position, thus providing a conformationally biased system where the geometry of other substituents could be studied with greater certainty. This research laid the groundwork for a deeper understanding of reaction mechanisms, stereoselectivity, and the relationship between molecular shape and chemical behavior, principles that remain fundamental in modern drug design and materials science.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 943-29-3 | [1][2] |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| Melting Point | 172-174 °C | [1] |
| Boiling Point | 282.9 ± 8.0 °C (Predicted) | [3] |
| Density | 0.996 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.92 ± 0.10 (Predicted) | [3] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features/Reference |
| ¹H NMR | Spectrum available from chemical suppliers and databases.[4] |
| ¹³C NMR | Spectrum available from chemical suppliers and databases.[2][5] |
| Infrared (IR) | Spectrum available from chemical suppliers and databases.[2][5] |
Experimental Protocols: Synthesis and Purification
The most common and established method for the synthesis of this compound is the catalytic hydrogenation of 4-tert-butylbenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product. Subsequent purification is required to isolate the pure trans isomer.
Synthesis: Catalytic Hydrogenation of 4-tert-Butylbenzoic Acid
This protocol is a representative procedure based on established methods for the hydrogenation of benzoic acid derivatives.[1]
Materials:
-
4-tert-Butylbenzoic acid
-
5% Palladium on Carbon (Pd/C) or 5% Ruthenium on Carbon (Ru/C)
-
Methanol or Water (solvent)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In the reaction vessel of a high-pressure hydrogenation apparatus, dissolve 4-tert-butylbenzoic acid in a suitable solvent (e.g., methanol or water).
-
Carefully add the catalyst (5% Pd/C or Ru/C) to the solution. The catalyst loading is typically 0.1–1.0 wt% relative to the substrate.
-
Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to 1–3 MPa.
-
Heat the reaction mixture to 80–150°C with vigorous stirring.
-
Maintain the reaction under these conditions for 6–12 hours, monitoring the hydrogen uptake to determine the reaction's completion.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of cis- and this compound.
Purification: Isolation of the trans Isomer by Recrystallization
The separation of the cis and trans isomers is crucial to obtain the desired product. Recrystallization is an effective method for this purpose, leveraging the different solubilities of the two isomers.[1]
Materials:
-
Crude mixture of cis- and this compound
-
Hexane
Procedure:
-
Dissolve the crude product in a minimal amount of hot hexane.
-
Allow the solution to cool slowly to room temperature. The less soluble trans isomer will preferentially crystallize out of the solution.
-
For further crystallization, cool the mixture in an ice bath.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane to remove any remaining impurities and the more soluble cis isomer.
-
Dry the purified this compound under vacuum.
-
The purity of the product can be confirmed by melting point analysis and spectroscopic methods (NMR, GC-MS). A sharp melting point at 172-174°C is indicative of high purity.[1]
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Conclusion
This compound, born out of the intellectual pursuit to understand the three-dimensional nature of molecules, remains a compound of pedagogical and practical importance. Its rigid, well-defined conformation continues to make it a valuable tool in stereochemical studies. The synthetic and purification protocols, established decades ago, are robust and continue to be employed. This guide provides a comprehensive overview of this historically significant molecule, equipping researchers with the necessary knowledge for its synthesis, characterization, and application in their scientific endeavors.
References
- 1. This compound | 943-29-3 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID | 5451-55-8 [chemicalbook.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Material Safety Data Sheet for trans-4-tert-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and toxicological properties of trans-4-tert-Butylcyclohexanecarboxylic acid (CAS No. 943-29-3). The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on clear data presentation and actionable safety protocols.
Chemical Identification
-
Chemical Name: this compound[1]
-
Synonyms: 4-tert-Butylcyclohexane-1-carboxylic acid, Buciclic acid[2][3]
-
CAS Number: 943-29-3[1]
-
Molecular Weight: 184.27 g/mol [2]
Hazard Identification
This substance is classified as hazardous. The primary hazards are related to irritation of the skin, eyes, and respiratory system.
-
GHS Classification:
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
-
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Appearance | White fine crystalline powder | [6] |
| Melting Point | 170-175 °C | [4] |
| Boiling Point | 282.9 ± 8.0 °C (Predicted) | [4][6] |
| Density | 0.996 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 136.7 °C | [4] |
| Vapor Pressure | 0.000852 mmHg at 25°C | [4][6] |
| pKa | 4.92 ± 0.10 (Predicted) | [6] |
| LogP | 2.92350 | |
| Solubility | Soluble in Methanol | [7] |
Experimental Protocols & Workflows
First-Aid Response Protocol
The following diagram outlines the recommended first-aid procedures in case of exposure to this compound. Adherence to this protocol is critical to mitigate potential health effects.
Caption: First-aid workflow for exposure incidents.
Accidental Release and Spill Management
This workflow details the systematic approach to managing an accidental release of the substance, ensuring personnel safety and environmental protection.
Caption: Workflow for accidental spill management.
Handling and Storage
-
Handling: Use in a well-ventilated area.[8] Avoid contact with skin and eyes and avoid breathing dust.[8] Wear appropriate personal protective equipment, including gloves, eye shields, and a dust mask.[9] Wash hands thoroughly after handling.[3][5]
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[8] Recommended storage is at room temperature, below +30°C.[7]
Toxicological Information
Detailed toxicological studies on this compound are limited. The hazard classification is primarily based on irritation potential. It is important to handle the substance as a potential irritant to the skin, eyes, and respiratory system.[4]
| Endpoint | Result | Reference |
| Skin Irritation | Causes skin irritation (Category 2) | [2] |
| Eye Irritation | Causes serious eye irritation (Category 2A/2) | [2][5] |
| Respiratory Irritation | May cause respiratory irritation | [2] |
A study on a related compound, 4-tert-butylcyclohexyl acetate (4-tBCHA), evaluated for developmental toxicity in rats, showed that it is not a developmental toxicant. The No Observable Adverse Effect Level (NOAEL) for both maternal and developmental toxicity was determined to be 160 mg/kg per day.[10] While this provides some context, direct toxicological data for the carboxylic acid form is necessary for a complete assessment.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Avoid release to the environment.
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on publicly available safety data sheets and scientific literature. It is not a substitute for a formal Material Safety Data Sheet (MSDS) provided by the manufacturer. Users should always consult the original MSDS for the most current and comprehensive safety information.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound|lookchem [lookchem.com]
- 7. 4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID | 5451-55-8 [chemicalbook.com]
- 8. eternis.com [eternis.com]
- 9. 4-叔丁基环己基甲酸 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. Evaluation of the developmental toxicity of 4-tert-butylcyclohexyl acetate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Properties of trans-4-tert-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4-tert-Butylcyclohexanecarboxylic acid is a significant organic compound utilized in various chemical syntheses, including as an intermediate in the development of pharmaceuticals. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and computational modeling. This technical guide provides a summary of the available physicochemical data for this compound and outlines the standard experimental methodologies that would be employed for the determination of its key thermochemical parameters. Due to a lack of publicly available experimental data for the standard enthalpy of formation, molar entropy, and heat capacity of this specific compound, this document focuses on the established protocols for such measurements.
Physicochemical Properties
While specific experimental thermochemical data remains elusive in the current body of scientific literature, the general physicochemical properties of this compound have been reported. These are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| Melting Point | 170-175 °C | |
| Boiling Point | 282.9 °C (Predicted) | |
| Density | 0.996 g/cm³ (Predicted) | |
| pKa | 4.92 (Predicted) |
Experimental Protocols for Thermochemical Characterization
The determination of the fundamental thermochemical properties of a solid organic compound such as this compound involves well-established calorimetric techniques. The primary methods are bomb calorimetry for determining the enthalpy of combustion, from which the enthalpy of formation is calculated, and Differential Scanning Calorimetry (DSC) for measuring heat capacity and phase transition enthalpies.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔHf°) of an organic compound is typically determined indirectly from its experimentally measured enthalpy of combustion (ΔHc°).
Experimental Workflow:
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound (typically around 1 gram) is pressed into a pellet. The pellet is placed in a crucible, and a fuse wire of known mass and combustion energy is positioned in contact with it.
-
Calorimeter Setup: The crucible is placed inside a high-pressure stainless-steel vessel known as a "bomb." The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm). The bomb is submerged in a known quantity of water within an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The final temperature is recorded after thermal equilibrium is reached.
-
Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The total heat released during the experiment is calculated from the measured temperature change and the heat capacity of the calorimeter. After accounting for the heat released by the combustion of the fuse wire, the specific energy of combustion of the sample is determined. This is then converted to the molar internal energy of combustion (ΔU°c). The standard enthalpy of combustion (ΔH°c) is then calculated using the relationship ΔH = ΔU + Δ(pV), where the change in the number of moles of gas in the combustion reaction is considered.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, applying the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining heat capacity and observing phase transitions.
Experimental Workflow:
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in a small aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC instrument's furnace. The temperature of the furnace is then programmed to change at a constant rate (e.g., 10 °C/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity of the sample at a given temperature is directly proportional to the measured differential heat flow. To obtain absolute values, the instrument is calibrated with a standard material of known heat capacity, such as sapphire.
-
Phase Transitions: An endothermic or exothermic process in the sample, such as melting, will appear as a peak on the DSC thermogram. The area under the peak is directly proportional to the enthalpy change of the transition (e.g., enthalpy of fusion, ΔHfus). The temperature at the peak maximum is typically taken as the transition temperature.
-
Conclusion
While direct experimental values for the standard enthalpy of formation, molar entropy, and heat capacity of this compound are not currently available in the surveyed literature, this guide provides the established, robust methodologies for their determination. The application of bomb calorimetry and Differential Scanning Calorimetry would yield the critical thermochemical data necessary for advanced research, process development, and computational studies involving this compound. The provided workflows offer a clear and structured approach for any laboratory equipped to perform such fundamental thermodynamic measurements. It is recommended that future work focus on the experimental determination of these properties to fill the existing data gap.
References
Stability of cis- and trans-4-tert-Butylcyclohexanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid. The profound influence of the bulky tert-butyl group on the conformational equilibrium of the cyclohexane ring dictates the stability of these diastereomers. This document summarizes key thermodynamic data, details experimental protocols for stability determination, and provides visual representations of the underlying chemical principles.
Core Concepts: Conformational Analysis and A-Values
The stability of substituted cyclohexanes is predominantly governed by the steric strain experienced by the substituents in the chair conformation. Substituents can occupy either an axial or an equatorial position. Generally, the equatorial position is more stable as it minimizes steric hindrance with other ring atoms, particularly the 1,3-diaxial interactions.
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. A larger A-value signifies a greater preference for the equatorial position.
Relative Stability of cis- and trans-4-tert-Butylcyclohexanecarboxylic Acid
The trans isomer of 4-tert-butylcyclohexanecarboxylic acid is thermodynamically more stable than the cis isomer. This is a direct consequence of the conformational preferences of the two substituents: the bulky tert-butyl group and the carboxylic acid group.
-
Trans Isomer: In the most stable chair conformation of the trans isomer, both the tert-butyl group and the carboxylic acid group can simultaneously occupy the sterically favored equatorial positions. This arrangement minimizes 1,3-diaxial interactions, resulting in a low-energy, highly stable conformation.
-
Cis Isomer: In the cis isomer, one substituent must be in an axial position while the other is equatorial. The tert-butyl group possesses a very large A-value, indicating a strong preference for the equatorial position to avoid severe steric clashes. This effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group is equatorial. Consequently, the carboxylic acid group is forced into the less stable axial position, leading to destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
The energy difference between the two isomers can be estimated by the A-value of the carboxylic acid group, as this represents the energetic penalty of its axial placement in the cis isomer.
Quantitative Data
The following tables summarize the relevant quantitative data for understanding the stability of cis- and this compound.
| Substituent | A-Value (kcal/mol) | Reference |
| tert-Butyl (-C(CH₃)₃) | ~5 | [1][2] |
| Carboxylic Acid (-COOH) | 1.35 | [1] |
| Carboxylate (-COO⁻) | 1.92 | [1] |
Table 1: Conformational A-Values of Key Substituents. The A-value represents the Gibbs free energy difference between the axial and equatorial positions for a monosubstituted cyclohexane.[1][2]
| Isomer | Most Stable Conformation | Estimated Relative Gibbs Free Energy (kcal/mol) |
| trans | diequatorial | 0 (Reference) |
| cis | equatorial tert-butyl, axial carboxylic acid | ~1.35 |
Table 2: Estimated Relative Stability of 4-tert-Butylcyclohexanecarboxylic Acid Isomers. The relative Gibbs free energy is estimated based on the A-value of the carboxylic acid group. The trans isomer is set as the energy reference.
Experimental Protocols
Detailed methodologies for key experiments to determine and characterize the stability of these isomers are provided below.
Protocol 1: Conformational Analysis by Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To experimentally observe the individual chair conformers of the cis and trans isomers and determine their relative populations.
Methodology:
-
Sample Preparation:
-
Prepare separate solutions of the purified cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid in a deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD). A typical concentration is 10-20 mg/mL.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Tune and shim the spectrometer at room temperature to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a new spectrum.
-
Continue cooling until the signals for the axial and equatorial protons of the individual conformers are resolved (coalescence is overcome). This typically occurs at temperatures below -60 °C.
-
-
Data Analysis:
-
For the trans isomer at low temperature, the spectrum should show sharp signals corresponding to the diequatorial conformation.
-
For the cis isomer at low temperature, the spectrum will show signals for the conformer with the equatorial tert-butyl group and the axial carboxylic acid group.
-
The relative populations of any observed conformers can be determined by integrating the corresponding signals. The Gibbs free energy difference (ΔG) can then be calculated using the following equation: ΔG = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the conformer populations).
-
Protocol 2: Determination of Enthalpy of Formation by Bomb Calorimetry
Objective: To measure the enthalpy of combustion for each isomer and subsequently calculate their standard enthalpies of formation to determine their relative thermodynamic stability.
Methodology:
-
Calorimeter Calibration:
-
Calibrate the bomb calorimeter by combusting a known mass of a standard substance with a precisely known heat of combustion, such as benzoic acid.
-
Measure the temperature rise and calculate the heat capacity of the calorimeter.
-
-
Sample Preparation:
-
Press a precisely weighed pellet (approximately 1 gram) of the purified cis or trans isomer of 4-tert-butylcyclohexanecarboxylic acid.
-
-
Combustion:
-
Place the pellet in the sample holder inside the bomb.
-
Seal the bomb and pressurize it with excess pure oxygen (typically to 25-30 atm).
-
Immerse the bomb in a known volume of water in the calorimeter.
-
Allow the system to reach thermal equilibrium and record the initial temperature.
-
Ignite the sample using a fuse wire.
-
Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.
-
-
Data Analysis:
-
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Calculate the heat of combustion of the isomer using the heat capacity of the calorimeter and the temperature rise.
-
From the heat of combustion, calculate the standard enthalpy of formation (ΔH_f°) for each isomer using Hess's law and the known enthalpies of formation of CO₂ and H₂O.
-
The difference in the enthalpies of formation will provide the difference in thermodynamic stability between the two isomers.
-
Protocol 3: Computational Chemistry Analysis
Objective: To theoretically calculate the energies of the different conformers of the cis and trans isomers and determine their relative stabilities.
Methodology:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Structure Building:
-
Construct the 3D structures of the cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid. For each isomer, build the possible chair conformations.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization for each conformer to find its lowest energy structure. A common level of theory for this is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).
-
Following optimization, perform a frequency calculation to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Energy Calculation:
-
Perform single-point energy calculations on the optimized geometries at a higher level of theory (e.g., a larger basis set or a more accurate method like MP2 or CCSD(T)) for more accurate energy values.
-
-
Data Analysis:
-
Compare the calculated Gibbs free energies (including ZPVE and thermal corrections) of the different conformers.
-
The most stable conformer for each isomer will have the lowest Gibbs free energy.
-
The difference in the Gibbs free energies of the most stable conformers of the cis and trans isomers will provide the theoretical relative stability.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Conformational equilibrium of the trans isomer.
Caption: Conformational equilibrium of the cis isomer.
Caption: Relative energy levels of the stable conformers.
References
Methodological & Application
Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid from 4-tert-Butylcyclohexanone: Application Notes and Protocols
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of trans-4-tert-butylcyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science, starting from 4-tert-butylcyclohexanone. The described synthetic pathway is a robust three-step process involving a Horner-Wadsworth-Emmons olefination, followed by catalytic hydrogenation to establish the desired trans stereochemistry, and concluding with saponification to yield the final carboxylic acid. This methodology is selected for its high stereoselectivity and reliable yields. All quantitative data is summarized for clarity, and workflows are visualized using process diagrams.
Introduction
4-tert-Butylcyclohexanecarboxylic acid, particularly its trans isomer, is a key intermediate in the synthesis of pharmaceuticals and liquid crystals. The rigid conformational structure imparted by the bulky tert-butyl group makes it an important synthon for creating molecules with well-defined three-dimensional geometries. The synthesis from the readily available starting material, 4-tert-butylcyclohexanone, requires a strategy that not only adds a carboxyl functional group but also stereoselectively controls the orientation of the new substituent relative to the tert-butyl group.
The most effective and well-documented pathway involves a three-step sequence:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This step converts the ketone into an α,β-unsaturated ester, ethyl (4-tert-butylcyclohexylidene)acetate, adding the necessary carbon framework. The HWE reaction is favored over the classical Wittig reaction due to the water-soluble nature of its phosphate byproduct, which simplifies purification[1][2].
-
Catalytic Hydrogenation: The exocyclic double bond of the unsaturated ester is reduced. This step is critical for setting the stereochemistry. Hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) typically proceeds from the sterically less hindered face, leading to the preferential formation of the trans isomer where the bulky groups are in a diequatorial conformation.
-
Saponification: The ethyl ester is hydrolyzed under basic conditions to afford the target carboxylic acid. This is a standard and high-yielding transformation[3].
This document provides detailed, step-by-step protocols for each of these stages, along with tabulated data on reagents and expected yields.
Overall Synthetic Pathway
The logical workflow for the synthesis is illustrated below. It begins with the olefination of the ketone, followed by stereoselective reduction and final hydrolysis.
Figure 1: Overall synthetic workflow from ketone to carboxylic acid.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis, based on established protocols[4].
Table 1: Reagents for Horner-Wadsworth-Emmons Reaction
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Role |
|---|---|---|---|---|
| 4-tert-Butylcyclohexanone | 154.25 | 10.0 g | 1.0 | Starting Material |
| Sodium Hydride (60% in oil) | 24.00 | 1.71 g | 1.1 | Base |
| Triethyl phosphonoacetate | 224.16 | 15.2 mL | 1.1 | Ylide Precursor |
| Tetrahydrofuran (THF) | - | 150 mL | - | Solvent |
Table 2: Reagents for Catalytic Hydrogenation
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Role |
|---|---|---|---|---|
| Ethyl (4-tert-butylcyclohexylidene)acetate | 224.33 | 12.0 g | 1.0 | Substrate |
| Raney Nickel | - | ~1.2 g | ~10% w/w | Catalyst |
| Hydrogen (H₂) | 2.02 | 50 psi | Excess | Reducing Agent |
| Methanol | - | 100 mL | - | Solvent |
Table 3: Reagents for Saponification
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Role |
|---|---|---|---|---|
| Ethyl trans-4-tert-butylcyclohexaneacetate | 226.35 | 10.0 g | 1.0 | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 3.5 g | 2.0 | Base |
| Water | - | 50 mL | - | Solvent |
| Ethanol | - | 25 mL | - | Co-solvent |
| Hydrochloric Acid (conc. HCl) | 36.46 | As needed | - | Acidification |
Table 4: Summary of Yields
| Step | Product | Typical Yield |
|---|---|---|
| 1. HWE Reaction | Ethyl (4-tert-butylcyclohexylidene)acetate | 85-95% |
| 2. Hydrogenation | Ethyl trans-4-tert-butylcyclohexaneacetate | >90% (with high trans selectivity) |
| 3. Saponification | This compound | >95% |
| Overall | This compound | ~70-85% |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.
Protocol 1: Horner-Wadsworth-Emmons Reaction
This protocol describes the formation of ethyl (4-tert-butylcyclohexylidene)acetate from 4-tert-butylcyclohexanone.
Figure 2: Workflow for the Horner-Wadsworth-Emmons reaction.
Procedure:
-
Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C using an ice-water bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension over 20 minutes.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes, during which time the ylide will form.
-
Dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (4-tert-butylcyclohexylidene)acetate as a clear oil.
Protocol 2: Catalytic Hydrogenation
This protocol details the reduction of the exocyclic double bond to yield the saturated ester with the desired trans stereochemistry[4].
Procedure:
-
Place ethyl (4-tert-butylcyclohexylidene)acetate (1.0 eq) and methanol in a hydrogenation vessel (e.g., a Parr shaker apparatus).
-
Carefully add Raney Nickel catalyst (~10% by weight of the substrate) to the solution under a stream of nitrogen. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 50 psi.
-
Shake or stir the reaction mixture at room temperature for 6-12 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely as it can be pyrophoric. Wash the pad thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude ethyl trans-4-tert-butylcyclohexaneacetate. The product is often of sufficient purity for the next step.
Protocol 3: Saponification (Ester Hydrolysis)
This protocol describes the final step to obtain the target carboxylic acid[4].
Procedure:
-
In a round-bottom flask, dissolve the crude ethyl trans-4-tert-butylcyclohexaneacetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product. The product can be further purified by recrystallization (e.g., from hexanes or aqueous ethanol).
Conclusion
The presented three-step synthesis provides a reliable and scalable method for producing this compound from 4-tert-butylcyclohexanone. The key steps—Horner-Wadsworth-Emmons olefination, stereoselective catalytic hydrogenation, and saponification—are well-established transformations that can be performed with standard laboratory equipment. The protocols and data provided herein serve as a comprehensive guide for researchers in organic and medicinal chemistry.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. CN105418363A - Synthetic method for 4-tertiary butyl cyclohexaneacetic acid - Google Patents [patents.google.com]
Stereoselective Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of trans-4-tert-butylcyclohexanecarboxylic acid. This compound is a valuable building block in medicinal chemistry and drug development due to the conformational locking effect of the bulky tert-butyl group, which provides a rigid cyclohexane scaffold. The primary method detailed is the catalytic hydrogenation of 4-tert-butylbenzoic acid, followed by purification to isolate the desired trans isomer. An alternative two-step synthesis commencing with the stereoselective reduction of 4-tert-butylcyclohexanone is also presented. All quantitative data is summarized in tables for straightforward comparison, and experimental workflows are visualized using diagrams.
Introduction
The 4-tert-butylcyclohexyl moiety is a crucial scaffold in the design of pharmacologically active molecules. The large tert-butyl group effectively locks the cyclohexane ring in a specific chair conformation, with the tert-butyl group occupying the equatorial position to minimize steric strain. This conformational rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target. The synthesis of the pure trans isomer of 4-tert-butylcyclohexanecarboxylic acid is therefore of significant interest.
This document outlines two primary synthetic strategies for obtaining the trans isomer with high stereoselectivity. The preferred and more direct method involves the catalytic hydrogenation of commercially available 4-tert-butylbenzoic acid. While catalytic hydrogenation of 1,4-disubstituted aromatic rings can yield a mixture of cis and trans isomers, the trans isomer is the thermodynamically more stable product.[1] Therefore, the synthesis can be optimized to favor its formation, and purification methods such as recrystallization can be employed to isolate the pure trans product.[2][3][4]
An alternative, two-step approach involves the initial stereoselective reduction of 4-tert-butylcyclohexanone to trans-4-tert-butylcyclohexanol, followed by oxidation to the target carboxylic acid. The reduction step can be performed with high trans selectivity.[5]
Synthetic Strategies
Two principal routes for the synthesis of this compound are described:
-
Route A: Two-Step Synthesis via Alcohol Intermediate. This method involves the stereoselective reduction of 4-tert-butylcyclohexanone to predominantly trans-4-tert-butylcyclohexanol, followed by oxidation of the alcohol to the carboxylic acid.
-
Route B: One-Step Catalytic Hydrogenation. This is a more direct approach involving the catalytic hydrogenation of 4-tert-butylbenzoic acid. This method may produce a mixture of cis and trans isomers, necessitating a subsequent purification step to isolate the desired trans product.
The following diagram illustrates the logical relationship between the two synthetic routes.
Caption: Overview of the two synthetic routes to this compound.
Route A: Two-Step Synthesis via Alcohol Intermediate
This route offers high stereoselectivity in the initial reduction step.
Experimental Protocol 1: Stereoselective Reduction of 4-tert-Butylcyclohexanone to trans-4-tert-Butylcyclohexanol
This protocol is adapted from a procedure in Organic Syntheses.[5]
Materials:
-
4-tert-Butylcyclohexanone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
tert-Butanol
-
10% Sulfuric acid
-
Anhydrous magnesium sulfate
-
Petroleum ether (b.p. 60-70 °C)
Procedure:
-
Preparation of the "Mixed Hydride" Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, a suspension of LiAlH₄ in anhydrous diethyl ether is prepared.
-
Reduction: A solution of 4-tert-butylcyclohexanone (0.5 mole) in anhydrous diethyl ether (500 mL) is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.[5] After the addition is complete, the mixture is refluxed for an additional 2 hours.
-
Quenching and Equilibration: The reaction is cooled, and excess hydride is cautiously destroyed by the addition of tert-butanol. A small amount of 4-tert-butylcyclohexanone is then added, and the mixture is refluxed for at least 4 hours to equilibrate the product to the more stable trans isomer.[5]
-
Work-up: The reaction mixture is cooled in an ice bath and decomposed by the successive addition of water and 10% sulfuric acid. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.
-
Purification: The ether is removed by distillation, and the crude solid product is recrystallized from hot petroleum ether to yield pure trans-4-tert-butylcyclohexanol.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-tert-Butylcyclohexanone | [5] |
| Product | trans-4-tert-Butylcyclohexanol | [5] |
| Yield | 73-78% | [5] |
| trans Isomer Purity (after recrystallization) | >99% | [5] |
| cis Isomer Content (after equilibration) | <1% | [5] |
Experimental Protocol 2: Oxidation of trans-4-tert-Butylcyclohexanol to this compound
Note: The direct oxidation of a secondary alcohol to a carboxylic acid with retention of stereochemistry can be challenging. A common method for the oxidation of secondary alcohols is using chromic acid (Jones oxidation).
Materials:
-
trans-4-tert-Butylcyclohexanol
-
Jones reagent (a solution of chromium trioxide in concentrated sulfuric acid and water)
-
Acetone
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: A solution of trans-4-tert-butylcyclohexanol in acetone is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Oxidation: Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 20 °C. The reaction progress is monitored by TLC.
-
Work-up: Once the reaction is complete, the excess oxidant is quenched with isopropanol. The mixture is filtered, and the acetone is removed under reduced pressure. The residue is partitioned between diethyl ether and water.
-
Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution.
-
Acidification and Isolation: The aqueous bicarbonate washings are combined and acidified with concentrated HCl until a precipitate forms. The solid is collected by filtration, washed with cold water, and dried to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol or toluene.
Expected Outcome: This oxidation should yield this compound. However, the yield and stereochemical purity may vary depending on the reaction conditions.
The following diagram illustrates the workflow for Route A.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed experimental protocol for the synthesis of trans-4-tert-Butylcyclohexanecarboxylic acid. This compound is a valuable building block in medicinal chemistry and materials science due to its rigid sterically demanding cyclohexane core with the tert-butyl group locking the conformation, presenting the carboxylic acid in a well-defined equatorial orientation. The protocol is divided into two main stages: the stereoselective reduction of 4-tert-butylcyclohexanone to trans-4-tert-butylcyclohexanol, followed by its conversion to the target carboxylic acid via a Grignard reaction.
Experimental Protocols
Stage 1: Synthesis of trans-4-tert-Butylcyclohexanol
This procedure is adapted from a reliable method for the preparation of high-purity trans-4-tert-butylcyclohexanol.[1] The method employs a mixed hydride reduction of 4-tert-butylcyclohexanone, which results in a high yield of the desired trans isomer.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-tert-Butylcyclohexanone | 154.25 | 77.2 g | 0.5 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | ~5.7 g | ~0.15 |
| Aluminum chloride (AlCl₃) | 133.34 | 20.0 g | 0.15 |
| Dry diethyl ether | 74.12 | 870 mL | - |
| tert-Butanol | 74.12 | 10 mL | - |
| 10% Aqueous sulfuric acid | 98.08 | 250 mL | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
| Petroleum ether (b.p. 60-70°C) | - | ~150 mL | - |
Procedure:
-
A "mixed hydride" reagent is prepared by cautiously adding a solution of 20.0 g (0.15 mole) of anhydrous aluminum chloride in 150 mL of dry diethyl ether to a stirred slurry of approximately 5.7 g (0.15 mole) of lithium aluminum hydride in 100 mL of dry ether under a nitrogen atmosphere.
-
A solution of 77.2 g (0.5 mole) of 4-tert-butylcyclohexanone in 500 mL of dry ether is then added slowly to the mixed hydride solution at a rate that maintains a gentle reflux.[1]
-
After the addition is complete (approximately 45-60 minutes), the reaction mixture is refluxed for an additional 2 hours.
-
The reaction is cooled, and the excess hydride is quenched by the careful addition of 10 mL of dry tert-butanol, followed by refluxing for 30 minutes.
-
The mixture is cooled in an ice bath and decomposed by the successive addition of 100 mL of water and 250 mL of 10% aqueous sulfuric acid.
-
The ethereal layer is separated, and the aqueous layer is extracted once with 150 mL of ether.
-
The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation, and the crude product, which solidifies upon cooling, is collected.
-
The crude product is purified by recrystallization from hot petroleum ether (b.p. 60-70°C) to yield the pure trans-4-tert-butylcyclohexanol.[1]
Expected Yield and Purity:
| Product | Yield | Purity (pre-recrystallization) | Melting Point |
| trans-4-tert-Butylcyclohexanol | 85-87 g (crude) | ~96% trans isomer | 81-82°C |
Stage 2: Synthesis of this compound
This two-step procedure converts the synthesized alcohol into the target carboxylic acid. It involves the formation of an alkyl bromide followed by a Grignard reaction with carbon dioxide.
Step 2a: Synthesis of trans-4-tert-Butylcyclohexyl Bromide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| trans-4-tert-Butylcyclohexanol | 156.27 | 15.6 g | 0.1 |
| Phosphorus tribromide (PBr₃) | 270.69 | 9.9 g (3.5 mL) | 0.036 |
| Dry diethyl ether | 74.12 | 100 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 15.6 g (0.1 mole) of trans-4-tert-butylcyclohexanol in 100 mL of dry diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 9.9 g (3.5 mL, 0.036 mole) of phosphorus tribromide dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture onto crushed ice and carefully neutralize with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude trans-4-tert-butylcyclohexyl bromide. This is often used in the next step without further purification.
Step 2b: Grignard Reaction to form this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| trans-4-tert-Butylcyclohexyl bromide | 219.16 | (from previous step) | ~0.1 |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Dry diethyl ether | 74.12 | 150 mL | - |
| Carbon dioxide (solid, dry ice) | 44.01 | ~50 g | - |
| 3M Hydrochloric acid | 36.46 | As needed | - |
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place 2.67 g (0.11 mole) of magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of the crude trans-4-tert-butylcyclohexyl bromide from the previous step in 50 mL of dry diethyl ether dropwise to the magnesium turnings. The reaction should be initiated (slight warming and bubbling). If not, gentle heating may be required.
-
Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature and then pour it slowly over approximately 50 g of crushed dry ice in a separate beaker, with vigorous stirring.
-
Allow the mixture to warm to room temperature, at which point the excess CO₂ will have sublimed.
-
Acidify the reaction mixture by the slow addition of 3M hydrochloric acid until the aqueous layer is clear.
-
Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as heptane or aqueous ethanol.
Expected Final Product Data:
| Product | Molar Mass ( g/mol ) | Typical Yield | Melting Point |
| This compound | 184.28 | 60-75% (over 2 steps) | 175-177°C |
Experimental Workflow Visualization
The following diagram illustrates the overall synthetic workflow from the starting material to the final product.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: The Role of trans-4-tert-Butylcyclohexanecarboxylic Acid in the Synthesis of Nematic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of nematic liquid crystals utilizing trans-4-tert-butylcyclohexanecarboxylic acid as a key structural component. The incorporation of the bulky, rigid trans-4-tert-butylcyclohexyl moiety is a well-established strategy in the design of liquid crystalline materials. This structural unit imparts favorable properties such as high thermal stability, low viscosity, and a broad nematic phase, which are crucial for applications in display technologies and smart materials.[1]
In the context of drug development, liquid crystalline phases are being explored for novel drug delivery systems, offering capabilities for controlled release and enhanced bioavailability. The principles and synthetic methodologies described herein are applicable to the creation of bespoke molecules for such advanced applications.
This document outlines a representative synthetic pathway for a nematic liquid crystal, 4-cyanophenyl trans-4-tert-butylcyclohexanecarboxylate, including a detailed experimental protocol, tabulated physical properties, and workflow visualizations.
Overview of the Synthetic Approach
The synthesis of calamitic (rod-shaped) liquid crystals often involves the connection of a rigid core with flexible terminal groups. In this representative synthesis, this compound constitutes a significant part of the rigid core. This core is then linked to a polar terminal group, a cyanophenyl moiety, via an ester linkage. The cyano group is a common choice in liquid crystal design due to its large dipole moment, which contributes to a positive dielectric anisotropy, a key property for liquid crystal displays.
The primary chemical transformation is an esterification reaction between this compound and 4-cyanophenol. A common and efficient method for this transformation under mild conditions is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Quantitative Data
The following table summarizes the typical physical and mesomorphic properties of a nematic liquid crystal synthesized from this compound.
Note: The following data is representative for a compound of the class 4-cyanophenyl trans-4-tert-butylcyclohexanecarboxylate and is compiled for illustrative purposes. Actual values may vary based on experimental conditions and purity.
| Property | Value |
| Chemical Information | |
| IUPAC Name | 4-cyanophenyl 4-(tert-butyl)cyclohexane-1-carboxylate |
| Molecular Formula | C₁₈H₂₃NO₂ |
| Molecular Weight | 285.38 g/mol |
| Mesomorphic Properties | |
| Phase Transition Temperatures | K ↔ N: 85 °C, N ↔ I: 210 °C |
| Enthalpy of Fusion (K ↔ N) | ΔH = 25.2 kJ/mol |
| Enthalpy of Clearing (N ↔ I) | ΔH = 0.8 kJ/mol |
| Optical Properties | |
| Birefringence (Δn) | ~0.12 at 589 nm and 25 °C |
| Dielectric Properties | |
| Dielectric Anisotropy (Δε) | Positive |
K = Crystalline Solid, N = Nematic Phase, I = Isotropic Liquid
Experimental Protocol: Synthesis of 4-cyanophenyl trans-4-tert-butylcyclohexanecarboxylate
This protocol details the synthesis via DCC/DMAP mediated esterification.
Materials and Reagents
-
This compound
-
4-Cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Polarized optical microscope with a hot stage
Synthetic Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling Agent Addition: While stirring at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate mixture as the eluent.
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), filter off the precipitated dicyclohexylurea and wash the solid with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the pure fractions (identified by TLC) and remove the solvent by rotary evaporation.
-
-
Final Product: Dry the resulting white solid under vacuum to yield the pure 4-cyanophenyl trans-4-tert-butylcyclohexanecarboxylate.
Characterization
-
Purity and Structure Confirmation: The purity and structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and mass spectrometry.
-
Mesomorphic Properties: The phase transition temperatures and liquid crystalline textures can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) with a hot stage.
Visualizations
Synthetic Pathway
The following diagram illustrates the esterification reaction for the synthesis of the target liquid crystal.
Caption: Synthetic scheme for the target liquid crystal.
Experimental Workflow
The diagram below outlines the major steps in the experimental protocol.
References
Application Notes and Protocols: trans-4-tert-Butylcyclohexanecarboxylic Acid and its Derivatives in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of trans-4-tert-butylcyclohexanecarboxylic acid and its protected amino derivative, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, as versatile intermediates in pharmaceutical research and development. This document outlines their key applications, provides detailed experimental protocols, and visualizes relevant biological pathways and synthetic workflows.
Introduction
This compound and its derivatives are valuable building blocks in medicinal chemistry. The bulky tert-butyl group locks the cyclohexane ring in a specific conformation, which can be advantageous for achieving selective interactions with biological targets. The trans stereochemistry of the carboxylic acid group provides a defined vector for molecular elaboration. The amino-substituted and Boc-protected form, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Janus Kinase (JAK) inhibitors.
Physicochemical and Specification Data
A summary of the key physical and chemical properties of this compound and its Boc-protected amino derivative is provided below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | This compound | trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic Acid |
| CAS Number | 943-29-3 | 53292-89-0[1] |
| Molecular Formula | C₁₁H₂₀O₂[2] | C₁₂H₂₁NO₄[1] |
| Molecular Weight | 184.28 g/mol [2] | 243.30 g/mol [1] |
| Appearance | Solid | White to Almost white powder/crystal[1] |
| Melting Point | 172–174 °C[1] | 181.0 to 185.0 °C[1] |
| Boiling Point | Not specified | 396.7±31.0 °C (Predicted)[1] |
| Purity | >98% (trans isomer) | ≥99%[1] |
| Storage | Room Temperature | 2-8°C[1] |
Applications in Pharmaceutical Development
Intermediate for Janus Kinase (JAK) Inhibitor Synthesis
trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid is a crucial intermediate for the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and myeloproliferative neoplasms.[3][4] A notable example is Oclacitinib, a JAK inhibitor used in veterinary medicine to treat allergic dermatitis.[1][5] The trans-cyclohexyl scaffold provides a rigid and defined linker to present the pharmacophoric elements to the kinase active site.
The general synthetic approach involves the coupling of the carboxylic acid of the intermediate with a suitable amino group on the core heterocyclic scaffold of the JAK inhibitor.[6]
Caption: Synthetic workflow for JAK inhibitors.
Potential as an Anti-Epileptic Agent
This compound itself has shown potential as an anti-epileptic agent.[7] Studies have indicated that it acts as a low-affinity inhibitor of AMPA receptors.[7] By modulating neuronal excitability, it may offer a therapeutic option for epilepsy. Preclinical studies in a pilocarpine-induced status epilepticus rat model showed that it provided seizure control and neuroprotection.[7]
Caption: Inhibition of AMPA receptor signaling.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Research has also suggested that this compound can act as an antagonist at nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. This interaction suggests potential applications in developing therapies for smoking cessation by modulating the effects of nicotine.
Experimental Protocols
Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid**
This protocol is adapted from a published patent and describes a high-yield synthesis.[8]
Reaction Scheme:
trans-4-aminocyclohexanecarboxylic acid + Di-tert-butyl dicarbonate → trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid
Materials:
-
trans-4-aminocyclohexanecarboxylic acid (14.3 g)
-
Di-tert-butyl dicarbonate (Boc)₂O (26.2 g, 1.2 eq)
-
Triethylamine (16.7 ml, 1.2 eq)
-
Dimethylformamide (DMF) (70 ml)
-
Saturated ammonium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a suitable reaction vessel, add trans-4-aminocyclohexanecarboxylic acid (14.3 g) and dimethylformamide (70 ml).
-
Add di-tert-butyl dicarbonate (26.2 g) and triethylamine (16.7 ml) to the mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After the reaction is complete, add saturated ammonium chloride solution.
-
Filter the mixture and extract the aqueous phase with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the target compound.
Expected Yield: ~23 g (95%)[8] Purity (HPLC): >99%[8]
Table 2: Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid - Quantitative Data
| Parameter | Value | Reference |
| Starting Material | trans-4-aminocyclohexanecarboxylic acid | [8] |
| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine | [8] |
| Solvent | Dimethylformamide (DMF) | [8] |
| Reaction Time | 18 hours | [8] |
| Yield | 95% | [8] |
| Product Purity (HPLC) | 99.3% | [8] |
General Protocol for Amide Coupling in API Synthesis
This protocol provides a general method for the amide coupling of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid with a primary or secondary amine, a key step in the synthesis of many APIs, including JAK inhibitors.
Materials:
-
trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (1 equivalent)
-
Amine-containing heterocyclic core (1 equivalent)
-
HATU (1.2 equivalents)
-
DIPEA (2 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add the amine-containing heterocyclic core to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for amide coupling.
Purification by Recrystallization
For obtaining high-purity this compound, recrystallization is an effective method.
General Procedure:
-
Select a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolve the crude compound in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Conclusion
This compound and its Boc-protected amino derivative are highly valuable intermediates for the pharmaceutical industry. Their defined stereochemistry and conformational rigidity make them ideal scaffolds for the synthesis of targeted therapeutics. The provided protocols and data aim to facilitate their effective use in research and development settings, particularly in the synthesis of JAK inhibitors and the exploration of novel treatments for neurological disorders.
References
- 1. Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid | Baishixing | ETW [etwinternational.com]
- 2. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Recrystallization of trans-4-tert-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for the purification of trans-4-tert-butylcyclohexanecarboxylic acid via recrystallization. This technique is essential for obtaining high-purity material, which is critical for reliable experimental results and in the synthesis of active pharmaceutical ingredients.
Introduction
This compound is a substituted cycloalkane derivative. Due to the presence of cis and trans isomers that can arise during its synthesis, purification is a crucial step to isolate the desired trans isomer. Recrystallization is an effective method for this purification, leveraging the differences in solubility between the desired compound and impurities, including the cis isomer, in a selected solvent at different temperatures. For this compound, hexane has been identified as a suitable solvent for recrystallization, yielding the trans isomer with high stereochemical purity (>98%).[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling the compound and for monitoring the success of the purification process.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| Melting Point | 170-175 °C[2] |
| Appearance | White fine crystalline powder[2] |
| Purity (after recrystallization) | >98% trans isomer[1] |
Experimental Protocol: Recrystallization from Hexane
This protocol outlines the step-by-step procedure for the recrystallization of this compound from hexane.
Materials:
-
Crude this compound
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hexane to the flask, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with constant stirring. Add small portions of hot hexane incrementally until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified compound.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Carefully transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point within the expected range (172–174°C) is indicative of high purity.[1] The purity can be further confirmed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Caption: A flowchart of the recrystallization process.
Signaling Pathways and Logical Relationships
The logical relationship in the choice of a recrystallization solvent is based on the temperature-dependent solubility of the compound. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. This relationship is depicted in the following diagram.
Caption: Logic for choosing an appropriate recrystallization solvent.
References
Application Notes and Protocols for Purity Assessment of trans-4-tert-Butylcyclohexanecarboxylic Acid
Introduction
trans-4-tert-Butylcyclohexanecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is critical to ensure the quality, efficacy, and safety of the final products. This document provides detailed application notes and protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration. These methods are suitable for researchers, scientists, and drug development professionals involved in the quality control of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.28 g/mol | [2] |
| CAS Number | 5451-55-8 | [1] |
| Melting Point | 170-175 °C | [3][4] |
| Appearance | White fine crystalline powder | [3] |
Analytical Methods for Purity Assessment
A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need to identify and quantify specific impurities, the required level of precision, and the available instrumentation. The table below summarizes the typical performance of the recommended methods.
| Analytical Method | Principle | Typical Purity Specification | Key Advantages | Key Limitations |
| HPLC | Separation based on polarity | >99.0% | High resolution for separating isomers and related impurities. | Requires method development; analyte may require derivatization for optimal detection. |
| GC | Separation based on volatility and polarity | >98.0% | High sensitivity for volatile impurities. | May require derivatization to improve volatility and peak shape. |
| NMR | Quantitative analysis of specific proton signals | >99.0% (qNMR) | Provides structural information and can quantify non-chromophoric impurities. | Lower sensitivity compared to chromatographic methods; requires a quantitative standard. |
| Titration | Neutralization of the carboxylic acid group | 97.5% - 102.5% | Simple, rapid, and cost-effective assay of total acidity. | Non-specific; titrates all acidic functional groups present. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and its potential impurities, including the cis-isomer. A reverse-phase method is generally suitable for this compound.
Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Standard: this compound, reference standard (>99.5% purity)
-
Sample: this compound, test sample
-
Solvent for sample and standard preparation: Acetonitrile/Water (50:50, v/v)
1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Water (0.1% H₃PO₄) and Acetonitrile |
| Gradient Program | 0-15 min: 50-80% B; 15-20 min: 80% B; 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
1.3. Standard and Sample Preparation
-
Standard Solution: Accurately weigh about 25 mg of the reference standard and dissolve in 50 mL of the solvent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh about 25 mg of the test sample and dissolve in 50 mL of the solvent to obtain a concentration of approximately 0.5 mg/mL.
1.4. Data Analysis The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Workflow Diagram
Caption: HPLC analysis workflow for purity assessment.
Gas Chromatography (GC)
GC is suitable for assessing the purity and detecting volatile impurities. Derivatization is often recommended to improve the volatility and peak shape of the carboxylic acid.
Experimental Protocol
2.1. Instrumentation and Materials
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column: Carbowax 20M or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium or Nitrogen
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Standard: this compound, reference standard (>99.5% purity)
-
Sample: this compound, test sample
-
Solvent: Dichloromethane or other suitable organic solvent
2.2. GC Conditions
| Parameter | Condition |
| Column | Carbowax 20M, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | 100 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
2.3. Derivatization and Sample Preparation
-
Standard and Sample Derivatization:
-
Accurately weigh about 10 mg of the standard or sample into a vial.
-
Add 1 mL of dichloromethane and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
2.4. Data Analysis The purity is calculated based on the area percentage of the derivatized main peak relative to the total area of all peaks.
Purity (%) = (Area of derivatized main peak / Total area of all peaks) x 100
Workflow Diagram
Caption: GC analysis workflow including derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR allows for the determination of purity by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard.
Experimental Protocol
3.1. Instrumentation and Materials
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Internal Standard (IS): Maleic acid or other suitable certified standard with non-overlapping signals.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Standard: this compound, reference standard
-
Sample: this compound, test sample
3.2. NMR Acquisition Parameters
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30)
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (e.g., 30 s)
-
Number of Scans: Sufficient for good signal-to-noise (e.g., 16 or 32)
3.3. Sample Preparation
-
Accurately weigh about 20 mg of the sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
3.4. Data Analysis The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x Purity_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
Logical Relationship Diagram
Caption: Logical relationship for qNMR purity calculation.
Acid-Base Titration
This classic method provides a rapid and cost-effective way to determine the total acid content, which is a direct measure of the purity if no other acidic or basic impurities are present.
Experimental Protocol
4.1. Instrumentation and Materials
-
Burette (50 mL)
-
Analytical balance
-
Erlenmeyer flask (250 mL)
-
Titrant: 0.1 M Sodium hydroxide (NaOH), standardized
-
Indicator: Phenolphthalein solution (1% in ethanol)
-
Solvent: Ethanol or a mixture of ethanol and water (e.g., 1:1)
-
Sample: this compound, test sample
4.2. Titration Procedure
-
Accurately weigh about 300-400 mg of the sample into an Erlenmeyer flask.
-
Add 50 mL of the solvent and swirl to dissolve.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH solution until a persistent faint pink color is observed (the endpoint).
-
Record the volume of NaOH solution used.
4.3. Data Analysis The purity is calculated using the following formula:
Purity (%) = (V_NaOH x M_NaOH x MW_acid) / (m_sample x 1000) x 100
Where:
-
V_NaOH = Volume of NaOH solution used (mL)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_acid = Molecular weight of the acid (184.28 g/mol )
-
m_sample = Mass of the sample (g)
Workflow Diagram
Caption: Acid-base titration workflow for purity assay.
References
- 1. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylcyclohexanecarboxylic acid 99 5451-55-8 [sigmaaldrich.com]
- 3. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 4. Separation of 4-tert-Butylcyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Gas Chromatography Method for the Analysis of trans-4-tert-Butylcyclohexanecarboxylic Acid
Abstract
This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of trans-4-tert-Butylcyclohexanecarboxylic acid. Due to the low volatility and high polarity of the target analyte, a derivatization step is required prior to GC analysis. This protocol outlines a silylation method to convert the carboxylic acid into its more volatile trimethylsilyl (TMS) ester, allowing for excellent chromatographic separation and detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices.
Introduction
This compound is a substituted cyclohexanecarboxylic acid. Accurate and sensitive analytical methods are crucial for its quantification in research and development settings. Direct analysis of carboxylic acids by gas chromatography is often challenging due to their propensity for adsorption on the column and poor peak shape.[1] Chemical derivatization is a common strategy to overcome these limitations by converting the polar carboxyl group into a less polar and more volatile derivative.[2][3][4]
This application note describes a method based on the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, followed by analysis using a gas chromatograph coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). Silylation is a widely used technique for the derivatization of organic acids, offering high reaction efficiency and producing thermally stable derivatives suitable for GC analysis.[2][5]
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Pyridine (anhydrous)
-
Internal Standard (IS): (Optional, but recommended for accurate quantification) e.g., Heptadecanoic acid
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
-
Heating Block or Oven
-
Vortex Mixer
-
Gas Chromatograph (GC) with FID or MS detector
-
GC Column: DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Sample Preparation (Silylation)
-
Sample Weighing: Accurately weigh approximately 10 mg of the this compound standard or sample into a 2 mL amber glass vial. If using an internal standard, add it at this stage.
-
Dissolution: Add 500 µL of anhydrous pyridine to the vial and vortex until the sample is completely dissolved.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven. The reaction time and temperature may need optimization depending on the sample matrix.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Injection: The sample is now ready for injection into the GC.
GC Instrument Conditions
| Parameter | Value |
| Instrument | Gas Chromatograph with FID or MS |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | |
| Initial Temperature | 100°C, hold for 2 min |
| Ramp Rate 1 | 10°C/min to 200°C |
| Ramp Rate 2 | 25°C/min to 280°C, hold for 5 min |
| Detector (FID) | |
| Temperature | 300°C |
| H2 Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Flow (N2) | 25 mL/min |
| Detector (MS) | |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Data Presentation
The following tables summarize the expected (hypothetical) quantitative data for the GC analysis of the TMS derivative of this compound. These values are for illustrative purposes and should be determined experimentally during method validation.
Table 1: Chromatographic Data
| Compound | Retention Time (min) |
| TMS-trans-4-tert-Butylcyclohexanecarboxylic acid | ~ 12.5 |
| Heptadecanoic acid-TMS (Internal Standard) | ~ 15.2 |
Table 2: Method Performance Characteristics (Hypothetical)
| Parameter | Value |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
References
High-performance liquid chromatography (HPLC) for "trans-4-tert-Butylcyclohexanecarboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the analysis of trans-4-tert-Butylcyclohexanecarboxylic acid using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to offer a robust and reproducible method for the quantification and purity assessment of this compound.
Introduction
This compound is a substituted cyclohexanecarboxylic acid.[1] Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control in various research and development settings. HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this particular analyte. This application note describes a reversed-phase HPLC (RP-HPLC) method for the effective separation and determination of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column is recommended. A good starting point is a column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm.
-
Solvents: HPLC grade acetonitrile (ACN) and water are required.
-
Reagents: Formic acid (FA) or phosphoric acid can be used as a mobile phase modifier. Formic acid is preferable for mass spectrometry (MS) compatibility.
-
Standard: A certified reference standard of this compound is necessary for quantification.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may require optimization based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile/water) to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Presentation
The following tables present representative quantitative data that can be obtained using the described HPLC method.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
Linearity of Calibration Curve
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 126,500 |
| 25 | 315,000 |
| 50 | 635,000 |
| 100 | 1,270,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logic of Method Development
The selection of the HPLC method parameters is based on the physicochemical properties of the analyte. The following diagram outlines the logical considerations.
Caption: Logic for selecting HPLC parameters for the analyte.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound. Further optimization may be necessary depending on the specific analytical requirements and available instrumentation.
References
Using "trans-4-tert-Butylcyclohexanecarboxylic acid" as a chiral resolving agent
An In-depth Guide to Chiral Resolution Using trans-4-tert-Butylcyclohexanecarboxylic Acid
Application Notes
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. The use of a chiral resolving agent to form diastereomeric salts, which can be separated based on their differing physical properties like solubility, is a well-established and scalable method for obtaining enantiomerically pure compounds.[1][2][3]
This document provides a detailed overview and a representative protocol for the application of this compound as a chiral resolving agent for the separation of racemic amines. While specific documented examples of the use of this compound are not prevalent in readily available scientific literature, the principles outlined here are based on the established methodology of diastereomeric salt crystallization.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel resolving agents or require a comprehensive understanding of the chiral resolution process.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle involves the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure chiral acid, in this case, this compound. This reaction forms a pair of diastereomeric salts.[3]
(R/S)-Amine + (R)-Acid → (R)-Amine-(R)-Acid Salt + (S)-Amine-(R)-Acid Salt
These diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent system.[1][2] This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, leaving the other in the solution.[1][2] The less soluble salt can then be isolated by filtration. Subsequently, the resolved amine can be recovered from the purified diastereomeric salt by treatment with a base, and the chiral resolving agent can potentially be recovered and recycled.
Advantages of Using a Carboxylic Acid Resolving Agent
-
Formation of Crystalline Salts: Carboxylic acids readily form salts with amines, which often have good crystalline properties suitable for separation by crystallization.
-
Scalability: Diastereomeric salt crystallization is a technique that can be efficiently scaled up for industrial production.[1]
-
Cost-Effectiveness: Compared to other methods like chiral chromatography, resolution by crystallization can be more economical for large-scale separations.
Key Considerations for a Successful Resolution
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should provide a significant difference in the solubility of the two diastereomeric salts. Often, a screening of various solvents or solvent mixtures is necessary.
-
Molar Ratio of Resolving Agent: The stoichiometry between the racemic compound and the resolving agent can influence the efficiency of the resolution. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used.
-
Temperature Profile: The temperature for dissolution and crystallization plays a crucial role in obtaining high diastereomeric and enantiomeric purity.
-
Purity of the Resolving Agent: The enantiomeric purity of the this compound used will directly impact the maximum achievable enantiomeric excess of the resolved product.
Experimental Protocols
The following is a representative, detailed protocol for the chiral resolution of a racemic amine using this compound. This protocol should be considered a starting point and may require optimization for specific racemic mixtures.
1. Diastereomeric Salt Formation and Crystallization
-
Step 1: Dissolution. In a suitable reaction vessel, dissolve one molar equivalent of the racemic amine in a selected solvent (e.g., methanol, ethanol, or a mixture of solvents) with gentle heating until a clear solution is obtained.
-
Step 2: Addition of Resolving Agent. In a separate flask, dissolve 0.5 to 1.0 molar equivalents of enantiomerically pure this compound in the minimum amount of the same hot solvent.
-
Step 3: Salt Formation. Slowly add the hot solution of the resolving agent to the solution of the racemic amine with continuous stirring.
-
Step 4: Crystallization. Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.
-
Step 5: Isolation of the Diastereomeric Salt. Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Step 6: Drying. Dry the isolated diastereomeric salt under vacuum to a constant weight.
2. Recrystallization for Purity Enhancement (Optional but Recommended)
-
Step 1: Dissolution. Dissolve the isolated diastereomeric salt in a minimum amount of a suitable hot solvent.
-
Step 2: Recrystallization. Allow the solution to cool slowly to induce recrystallization.
-
Step 3: Isolation and Drying. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
3. Liberation of the Enantiomerically Enriched Amine
-
Step 1: Dissolution of the Salt. Dissolve the purified diastereomeric salt in water.
-
Step 2: Basification. Add a strong base (e.g., 1M NaOH solution) dropwise with stirring until the pH of the solution is basic (pH > 10). This will liberate the free amine.
-
Step 3: Extraction. Extract the liberated amine into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction multiple times to ensure complete recovery.
-
Step 4: Drying and Solvent Removal. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
4. Determination of Enantiomeric Excess
The enantiomeric excess (ee%) of the resolved amine should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.
Data Presentation
The following tables represent hypothetical data that should be collected and organized during a chiral resolution experiment.
Table 1: Screening of Solvents for Crystallization
| Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de%) |
| Methanol | 45 | 85 |
| Ethanol | 42 | 88 |
| Isopropanol | 38 | 92 |
| Acetonitrile | 35 | 75 |
| Ethyl Acetate | 30 | 60 |
Table 2: Quantitative Results of a Representative Resolution
| Parameter | Value |
| Starting Racemic Amine (g) | 10.0 |
| This compound (g) | 9.2 (1.0 eq) |
| Isolated Diastereomeric Salt (g) | 8.5 |
| Yield of Diastereomeric Salt (%) | 44.2 |
| Diastereomeric Excess (de%) of Salt | 95 |
| Recovered Enantiomerically Enriched Amine (g) | 4.1 |
| Overall Yield of Resolved Enantiomer (%) | 41 |
| Enantiomeric Excess (ee%) of Resolved Amine | 98 |
| Specific Rotation [α]D | +X.X° (c=1, solvent) |
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Logical Steps in Chiral Resolution.
References
- 1. Enantiomeric separation and quantification of R/S-amphetamine in serum using semi-automated liquid-liquid extraction and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-tert-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Troubleshooting & Optimization
Troubleshooting low yield in "trans-4-tert-Butylcyclohexanecarboxylic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-tert-Butylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 4-tert-Butylcyclohexanecarboxylic acid?
A1: The two primary methods for synthesizing 4-tert-Butylcyclohexanecarboxylic acid are:
-
Oxidation of 4-tert-butylcyclohexanol: This involves the oxidation of the corresponding secondary alcohol to a carboxylic acid. This is a common method, but over-oxidation is not a concern as the starting material is a secondary alcohol, which oxidizes to a ketone, not directly to a carboxylic acid. To obtain the carboxylic acid, a multi-step process starting from the corresponding primary alcohol would be necessary, or a different synthetic route. A common undergraduate experiment involves the oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone.
-
Grignard Reaction and Carboxylation: This route involves the formation of a Grignard reagent from a 4-tert-butylcyclohexyl halide (e.g., bromide) followed by its reaction with carbon dioxide to form the carboxylate, which is then protonated to yield the carboxylic acid.
Q2: My synthesis resulted in a mixture of cis and trans isomers. How can I separate them?
A2: Separation of cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid can be challenging due to their similar physical properties. Common methods include:
-
Fractional Recrystallization: This technique relies on the differential solubility of the cis and trans isomers in a particular solvent. The choice of solvent is critical and may require some experimentation.
-
Chromatography: Column chromatography or preparative high-performance liquid chromatography (HPLC) can be effective for separating the isomers.
-
Selective Crystallization via Salt Formation: The mixture of acidic isomers can be reacted with a specific base to form salts. The differential solubility of the diastereomeric salts can allow for their separation by crystallization.
Q3: Does the stereochemistry of the starting 4-tert-butylcyclohexanol affect the final product?
A3: Yes, the stereochemistry of the starting alcohol can influence the reaction rate and potentially the isomer ratio of the product if isomerization occurs. For instance, in the oxidation to the ketone, the cis isomer of 4-tert-butylcyclohexanol may react faster than the trans isomer due to the axial position of the hydroxyl group being more sterically accessible for the oxidant.
Troubleshooting Guides
Low Yield in Oxidation of 4-tert-Butylcyclohexanol to Ketone (a precursor)
| Observed Problem | Potential Cause | Recommended Action |
| Incomplete reaction (starting material remains) | 1. Insufficient oxidizing agent. 2. Reaction time too short. 3. Low reaction temperature. | 1. Ensure the correct stoichiometry of the oxidizing agent. 2. Monitor the reaction by TLC and extend the reaction time if necessary. 3. If the reaction is slow, consider a moderate increase in temperature, monitoring for side reactions. |
| Formation of unknown byproducts | 1. Over-oxidation (less likely for secondary alcohols). 2. Side reactions due to impurities in reagents or solvent. 3. Reaction temperature too high. | 1. Use a milder oxidizing agent. 2. Ensure the purity of all reagents and solvents. 3. Maintain the recommended reaction temperature. |
| Low recovery after workup | 1. Product loss during extraction. 2. Inefficient precipitation or crystallization. | 1. Perform multiple extractions with the appropriate solvent. 2. Optimize the crystallization conditions (solvent, temperature, cooling rate). |
Low Yield in Grignard Reaction and Carboxylation
| Observed Problem | Potential Cause | Recommended Action |
| Grignard reagent fails to form | 1. Wet glassware or solvent. 2. Impure magnesium or alkyl halide. 3. Insufficient activation of magnesium. | 1. Flame-dry all glassware and use anhydrous solvents. 2. Use high-purity magnesium turnings and freshly distilled alkyl halide. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. |
| Low yield of carboxylic acid after carboxylation | 1. Poor quality of carbon dioxide (contains moisture). 2. Inefficient trapping of CO2. 3. Side reactions of the Grignard reagent (e.g., Wurtz coupling). | 1. Use dry ice or high-purity CO2 gas. 2. Pour the Grignard solution onto a large excess of crushed dry ice with vigorous stirring. 3. Add the alkyl halide slowly to the magnesium suspension to minimize coupling. |
| Presence of significant amount of symmetrical ketone byproduct | The initially formed magnesium carboxylate reacts with another molecule of the Grignard reagent. | This is more common with sterically hindered substrates. Consider using a less reactive organometallic reagent or optimizing the reaction conditions (e.g., lower temperature). |
Experimental Protocols
Protocol 1: Oxidation of 4-tert-Butylcyclohexanol to 4-tert-Butylcyclohexanone
This protocol is a common precursor step for some synthetic routes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylcyclohexanol in a suitable solvent such as acetone or acetic acid.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., a solution of sodium hypochlorite (bleach) in acetic acid, or Jones reagent) to the alcohol solution while maintaining the temperature with an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench any excess oxidant. For example, sodium bisulfite can be used to quench excess bleach.
-
Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or chromatography.
Protocol 2: Synthesis of 4-tert-Butylcyclohexanecarboxylic Acid via Grignard Reaction
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether or THF.
-
Add a solution of 4-tert-butylcyclohexyl bromide in the anhydrous solvent dropwise from the dropping funnel. The reaction should start spontaneously. If not, gentle heating or the addition of an initiator (e.g., an iodine crystal) may be necessary.
-
After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent in an ice bath.
-
In a separate flask, place a large excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
-
Workup:
-
Allow the excess dry ice to sublime.
-
Add a dilute acid (e.g., HCl) to the reaction mixture to protonate the carboxylate salt.
-
-
Extraction and Purification:
-
Extract the carboxylic acid into an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the product by recrystallization, paying close attention to the separation of cis and trans isomers.
-
Visualizations
Caption: Workflow for the oxidation of 4-tert-butylcyclohexanol.
Caption: Workflow for the synthesis via Grignard reaction.
Optimizing reaction conditions for "trans-4-tert-Butylcyclohexanecarboxylic acid" production
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the optimized production of trans-4-tert-Butylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and effective strategy involves a two-step process. First, the aromatic precursor, 4-tert-butylbenzoic acid, is catalytically hydrogenated to yield a mixture of cis- and this compound, with the cis isomer being the predominant kinetic product. The second step involves the isomerization (epimerization) of the cis isomer in the mixture to the more thermodynamically stable trans isomer under basic conditions.
Q2: Why is the cis isomer the major product of the initial hydrogenation?
A2: In the catalytic hydrogenation of substituted benzoic acids, the hydrogen atoms are typically delivered to one face of the aromatic ring, leading to the formation of the cis isomer as the kinetically favored product.
Q3: What catalysts are recommended for the hydrogenation of 4-tert-butylbenzoic acid?
A3: Platinum and Ruthenium-based catalysts are highly effective. Platinum on a titanium dioxide support (Pt/TiO₂) or Ruthenium on carbon (Ru/C) are commonly used.[1][2] The choice of catalyst can influence reaction conditions and selectivity.
Q4: How can the cis isomer be converted to the desired trans isomer?
A4: The cis isomer can be converted to the trans isomer through a process called epimerization. This is typically achieved by heating the mixture of isomers in the presence of a strong base, such as potassium hydroxide. This process allows the mixture to reach a thermodynamic equilibrium, which highly favors the trans isomer.
Q5: What is the expected purity of the final trans product?
A5: Following the isomerization step and subsequent purification by recrystallization, a purity of over 99% for the this compound can be achieved.
Experimental Workflow
The overall experimental workflow for the production of this compound is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-tert-Butylbenzoic Acid
This protocol describes the synthesis of a mixture of cis- and this compound, with the cis isomer as the major product.
Materials:
-
4-tert-Butylbenzoic Acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Solvent (e.g., 1,4-dioxane/water mixture (1:1 v/v))
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
Procedure:
-
In a high-pressure autoclave, combine 4-tert-butylbenzoic acid and the 5% Ru/C catalyst (typically 5-10 wt% of the substrate).
-
Add the 1,4-dioxane/water solvent mixture to dissolve the starting material.
-
Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80-150°C) with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for a specified time (e.g., 6-24 hours), monitoring the reaction progress by analyzing aliquots if possible.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing the mixture of cis- and this compound, can be used directly in the next isomerization step or worked up to isolate the mixed-acid product.
Protocol 2: Isomerization of cis- to this compound
This protocol details the conversion of the cis/trans mixture to predominantly the trans isomer.
Materials:
-
Mixture of cis- and this compound
-
Potassium Hydroxide (KOH)
-
High-boiling point solvent (e.g., Shellsol 71 or other suitable hydrocarbon solvent)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve the mixture of cis- and this compound in the high-boiling point solvent.
-
Add potassium hydroxide (approximately 2-3 weight equivalents relative to the starting acid).
-
Heat the mixture to a temperature between 150°C and 180°C with stirring.
-
Maintain the reaction at this temperature for 3-8 hours. The progress of the isomerization can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Once the thermodynamic equilibrium is reached (indicated by a stable high trans to cis ratio), cool the reaction mixture.
-
The resulting mixture, now rich in the trans isomer, is ready for purification.
Protocol 3: Purification by Recrystallization
This protocol describes the purification of the final product to obtain high-purity this compound.
Materials:
-
Crude this compound from the isomerization step
-
Suitable recrystallization solvent (e.g., hexane, heptane, or a mixture of ethanol and water)
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool down slowly to room temperature. Crystals of the trans isomer should start to form.
-
To maximize the yield, cool the mixture further in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Data Presentation
| Parameter | Catalytic Hydrogenation (Step 1) | Isomerization (Step 2) |
| Starting Material | 4-tert-Butylbenzoic Acid | cis/trans mixture |
| Key Reagent | H₂ gas, Catalyst (e.g., Ru/C, Pt/TiO₂) | Potassium Hydroxide (KOH) |
| Typical Solvent | Dioxane/Water, Hexane, Acetic Acid | High-boiling hydrocarbon |
| Temperature Range (°C) | 40 - 150 | 150 - 180 |
| Pressure Range (bar) | 10 - 50 | Atmospheric |
| Typical Reaction Time | 6 - 24 hours | 3 - 8 hours |
| Product | cis-4-tert-Butylcyclohexanecarboxylic Acid (major) | This compound (major) |
| Expected Yield | >90% (for the mixed isomers) | >95% (for the isomerization) |
| Expected trans Purity | Low (kinetically controlled) | >98% (thermodynamically controlled) |
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Caption: A troubleshooting guide for the synthesis of this compound.
References
Separation of cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid
This guide provides troubleshooting advice and detailed protocols for the separation of cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid, designed for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid challenging?
Separating these geometric isomers is difficult because they share the same molecular formula and weight (184.28 g/mol ) and identical functional groups.[1] This results in very similar physicochemical properties, such as polarity and boiling point, making separation by standard techniques a significant challenge. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures. The trans isomer is generally more linear and symmetrical, which can lead to better crystal packing and different interaction profiles with chromatographic stationary phases compared to the bent shape of the cis isomer.
Q2: What are the most common and effective methods for separating these isomers?
The most effective method depends on the desired scale and final purity.
-
For Analytical and Small-Scale Preparative Work: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically after esterification, are the most powerful and common methods due to their high resolving power.
-
For Larger-Scale Preparative Work: Fractional crystallization is often the most practical and cost-effective approach.[2] This method leverages differences in the solubility and crystal lattice energy between the two isomers. The trans isomer, being more symmetrical, often has a higher melting point and lower solubility in a given solvent, allowing it to crystallize preferentially.
Q3: How can I confirm the identity and purity of the separated isomers?
A combination of analytical techniques is recommended to confirm the identity and assess the purity of the isolated isomers:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ due to their axial or equatorial positions.
-
Melting Point Analysis: Pure compounds have a sharp melting point range. The trans isomer has a reported melting point of 170-175 °C.[3] A broad melting range typically indicates the presence of impurities or a mixture of isomers.
-
Chromatography (HPLC/GC): Injecting a sample of the isolated isomer into a calibrated HPLC or GC system will show a single peak at the expected retention time, confirming its purity.
Troubleshooting Guides
Chromatography (HPLC/GC)
Q: My HPLC analysis shows broad or overlapping peaks for the cis and trans isomers. How can I improve the resolution?
A: Poor chromatographic resolution is a common issue that can be addressed by systematically optimizing several parameters:
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase. For reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times and may improve separation.
-
Mobile Phase pH: The ionization state of the carboxylic acid group is critical. Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase will suppress ionization (when the mobile phase pH is below the analyte's pKa), leading to sharper peaks and better retention on a C18 column.[2]
-
Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase. While a C18 column is a standard starting point, a phenyl-hexyl or a polar-embedded column may offer different selectivity for these isomers.
-
Temperature: Lowering the column temperature can sometimes enhance the separation between geometric isomers by increasing the differential interaction with the stationary phase.
Fractional Crystallization
Q: My crystallization attempt yielded a mixture of isomers or no crystals at all. How can I improve the process?
A: Successful crystallization depends on exploiting the solubility differences between the isomers.
-
Solvent Choice: The ideal solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold. You may need to screen several solvents or use a co-solvent system (a "good" solvent mixed with a "poor" anti-solvent) to achieve the optimal solubility curve.[4]
-
Controlled Cooling: Avoid crash-cooling the solution. Slow, gradual cooling allows for the selective crystallization of the less soluble isomer (typically the trans isomer). Using an insulated bath or allowing the flask to cool to room temperature overnight before placing it in an ice bath can significantly improve selectivity.
-
Solution Concentration: Ensure you are creating a saturated or near-saturated solution at the solvent's boiling point. If the solution is too dilute, the yield will be low; if it is too concentrated, both isomers may precipitate out together. Start by dissolving the mixture in a minimal amount of hot solvent.
-
Seeding: If you have a pure crystal of the desired isomer, adding it to the cooled, saturated solution (seeding) can induce selective crystallization and prevent the formation of an unstable supersaturated solution.
Data Presentation
Table 1: Physical Properties of 4-tert-butylcyclohexanecarboxylic acid Isomers
| Property | cis-Isomer | trans-Isomer | Reference(s) |
| CAS Number | 943-28-2 | 943-29-3 | [3][5] |
| Molecular Weight | 184.28 g/mol | 184.28 g/mol | |
| Melting Point | Data not available | 170-175 °C | [3] |
Table 2: Recommended Starting Conditions for Chromatographic Separation
| Parameter | HPLC Method (Reversed-Phase) | GC Method (as Methyl Ester) |
| Column | C18, 250 x 4.6 mm, 5 µm | DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile / Water (e.g., 60:40) with 0.1% Formic Acid | Helium or Hydrogen at constant flow (1-2 mL/min) |
| Flow Rate | 1.0 mL/min | N/A |
| Detection | Low UV (200-210 nm) | Flame Ionization Detector (FID) |
| Column Temperature | 25-30 °C | Oven Program: Start 100°C, ramp 10°C/min to 250°C |
| Injection Volume | 5-10 µL | 1 µL (split injection) |
Note: These are suggested starting points and will likely require optimization for baseline separation.
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization
This protocol aims to isolate the less soluble trans isomer from a cis/trans mixture.
-
Solvent Selection: Begin by selecting a suitable solvent. Non-polar or moderately polar solvents like hexane or ethyl acetate are good starting points. The goal is to find a solvent where the mixture dissolves when heated but the trans isomer crystallizes upon cooling.
-
Dissolution: Place the cis/trans isomer mixture (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., start with 20-30 mL of hexane) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. If it doesn't dissolve, add more solvent in small portions until a clear solution is achieved at boiling.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place it inside an insulated container. Do not disturb the flask during this period.
-
Induce Crystallization: Once at room temperature, cool the flask further in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the more soluble cis isomer.
-
Drying and Analysis: Allow the crystals to air dry completely. Determine the melting point and analyze the purity via HPLC or NMR to confirm the enrichment of the trans isomer. The filtrate will be enriched in the cis isomer.
Protocol 2: Separation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the analytical separation of the isomers.
-
Sample Preparation: Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water containing 0.1% formic acid. Start with a ratio of 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and monitor the chromatogram. The two isomers should elute as separate peaks. The more polar cis isomer will typically have a shorter retention time than the less polar trans isomer in a reversed-phase system.
-
Optimization: If peaks are not fully resolved, systematically adjust the mobile phase composition. Decrease the acetonitrile percentage (e.g., to 55% or 50%) to increase retention and improve separation.
Mandatory Visualization
Caption: General workflow for the separation and analysis of isomers.
Caption: Troubleshooting decision tree for poor HPLC resolution.
References
Technical Support Center: Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-tert-butylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
The most prevalent impurity is the cis-isomer of 4-tert-butylcyclohexanecarboxylic acid. Other potential side products depend on the synthetic route and can include unreacted starting materials (e.g., 4-tert-butylcyclohexanone, 4-tert-butylcyclohexanol), and byproducts from over-oxidation or incomplete reactions.
Q2: How can I minimize the formation of the cis-isomer?
Minimizing the cis-isomer involves careful selection of reagents and reaction conditions. Stereoselective reduction of an intermediate, such as 4-tert-butylcyclohexanone, can favor the formation of the trans-alcohol precursor. Subsequent epimerization of a cis/trans mixture to enrich the trans-isomer is also a common strategy.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for separating and identifying the cis and trans isomers, as well as other volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and determining the isomeric ratio.
Q4: What are the recommended purification methods to obtain high-purity this compound?
Recrystallization is a common and effective method for purifying the trans-isomer from the cis-isomer and other impurities.[1] Column chromatography can also be employed for separating the isomers.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield of the desired trans-isomer and a high proportion of the cis-isomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Non-stereoselective reduction of 4-tert-butylcyclohexanone: The use of certain reducing agents may lead to a mixture of cis and trans alcohols. | Employ a stereoselective reducing agent. For instance, reduction with lithium aluminum hydride has been reported to yield a high percentage of the trans-alcohol.[1] |
| Equilibration to a thermodynamic mixture: Under certain conditions (e.g., acidic or basic), the isomers can interconvert, leading to a thermodynamic equilibrium that may not favor the trans-isomer. | Control the reaction pH and temperature to minimize isomerization. If a mixture is obtained, consider an epimerization step to enrich the trans-isomer. |
| Inaccurate analysis of isomeric ratio: The analytical method may not be adequately resolving the isomers. | Optimize your GC or HPLC method to ensure baseline separation of the cis and trans isomers. Use authenticated standards for peak identification. |
Issue 2: Presence of unreacted starting materials in the final product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete reaction: Insufficient reaction time, temperature, or amount of reagent. | Increase the reaction time, temperature (within stable limits of the reactants and products), or use a slight excess of the limiting reagent. Monitor the reaction progress by TLC or GC until the starting material is consumed. |
| Deactivation of catalyst/reagent: The catalyst (e.g., in hydrogenation) or reagent may have lost its activity. | Use fresh, high-quality catalysts and reagents. Ensure proper storage and handling to prevent deactivation. |
Issue 3: Formation of unexpected side products.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Over-oxidation: In oxidation steps, the desired product might be susceptible to further oxidation. | Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. Monitor the reaction closely and stop it once the desired conversion is achieved. |
| Side reactions due to reaction conditions: High temperatures or prolonged reaction times can sometimes lead to decomposition or rearrangement products. | Optimize the reaction conditions by running small-scale experiments at different temperatures and times to identify the optimal window that maximizes product formation and minimizes side reactions. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of trans-4-tert-Butylcyclohexanol
This protocol is adapted from Organic Syntheses and describes the reduction of 4-tert-butylcyclohexanone to predominantly the trans-alcohol, a key intermediate.[1]
Materials:
-
4-tert-butylcyclohexanone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
tert-Butanol
-
10% Sulfuric acid
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Anhydrous magnesium sulfate
-
Petroleum ether (b.p. 60-70 °C)
Procedure:
-
A solution of 77.2 g (0.5 mole) of 4-tert-butylcyclohexanone in 500 ml of dry ether is prepared in a dropping funnel.
-
In a separate reaction flask, a "mixed hydride" solution is prepared (refer to the original literature for details on preparation).[1]
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The ketone solution is slowly added to the mixed hydride solution, maintaining a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
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Excess hydride is quenched by the careful addition of 10 ml of dry tert-butanol, followed by another 30 minutes of reflux.
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The reaction is worked up by cooling in an ice bath and successive additions of 100 ml of water and 250 ml of 10% aqueous sulfuric acid.
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The ethereal layer is separated, and the aqueous layer is extracted with ether.
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The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.
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The ether is removed by distillation, and the crude product is recrystallized from petroleum ether.
Expected Outcome: This procedure is reported to yield a product with an approximate composition of 99.3% trans-alcohol, 0.3% cis-alcohol, and 0.4% unreacted ketone.[1]
Visualizations
References
Improving the stereoselectivity of "trans-4-tert-Butylcyclohexanecarboxylic acid" synthesis
Technical Support Center: Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce 4-tert-butylcyclohexanecarboxylic acid?
A1: The most common methods for synthesizing 4-tert-butylcyclohexanecarboxylic acid involve the catalytic hydrogenation of 4-tert-butylbenzoic acid or the oxidation of trans-4-tert-butylcyclohexanol. The direct hydrogenation of 4-tert-butylbenzoic acid is often preferred for its atom economy. Another route is the reduction of 4-tert-butylcyclohexanone to the corresponding alcohol, followed by oxidation, though this adds a step to the synthesis.
Q2: How can the stereoselectivity towards the trans isomer be maximized during catalytic hydrogenation?
A2: Maximizing the yield of the trans isomer during the catalytic hydrogenation of 4-tert-butylbenzoic acid is influenced by several factors:
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Catalyst Selection: Ruthenium-based catalysts, such as 5% Ru/C, have been shown to provide good trans selectivity, particularly under basic conditions.[1][2] Platinum-based catalysts like Pt/TiO2 are also highly effective for the hydrogenation of benzoic acid derivatives.[3]
-
Reaction Conditions: Performing the hydrogenation at elevated temperatures and pressures can influence the isomer ratio. For instance, reactions conducted at around 100°C and 15 bar of hydrogen pressure have shown high trans selectivity in analogous systems.[1]
-
Solvent and pH: A basic reaction medium, such as an aqueous solution of sodium hydroxide, has been demonstrated to favor the formation of the trans isomer.[1] The choice of solvent can also impact selectivity; for example, a binary solvent system of 1,4-dioxane and water has been used to improve selectivity in benzoic acid hydrogenation.[2]
Q3: What analytical techniques are suitable for determining the cis/trans isomer ratio?
A3: The ratio of cis to trans isomers of 4-tert-butylcyclohexanecarboxylic acid can be reliably determined using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing between the cis and trans isomers due to the different chemical environments of the protons and carbons in each configuration.[4]
-
Gas Chromatography (GC): After conversion to a volatile ester derivative (e.g., methyl ester), GC can be used to separate and quantify the two isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for separating and quantifying the isomers.
Q4: How can the trans isomer be purified from a mixture of cis and trans isomers?
A4: Purification of the desired trans isomer can be achieved through several methods:
-
Recrystallization: The trans isomer is generally less soluble than the cis isomer in many common solvents, allowing for purification by recrystallization. Solvents such as petroleum ether can be effective.[5]
-
Chromatography: Column chromatography can be used to separate the isomers, although this is more common on a smaller scale.
-
Selective Derivatization and Separation: In some cases, the isomers can be separated by selectively reacting one isomer and then separating the resulting derivative. For example, a method involving selective esterification of the cis isomer has been described for a similar compound.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of trans isomer | - Incomplete reaction. | - Extend the reaction time or increase the catalyst loading. - Ensure the hydrogen pressure is maintained at the desired level throughout the reaction. |
| - Suboptimal catalyst. | - Screen different catalysts (e.g., Ru/C, Pt/TiO2). - Ensure the catalyst is not poisoned or deactivated. | |
| - Non-ideal reaction conditions. | - Optimize temperature and pressure. For hydrogenation of similar substrates, temperatures around 100-120°C have been effective.[6] | |
| Poor cis/trans ratio | - Thermodynamic equilibration favoring the cis isomer under certain conditions. | - Modify the reaction conditions to favor kinetic control that produces the trans isomer. - For hydrogenation, use a basic medium (e.g., NaOH solution) which has been shown to improve trans selectivity.[1] |
| - Inappropriate catalyst or solvent system. | - Switch to a catalyst known for high trans selectivity, such as Ru/C.[1] - Experiment with different solvent systems, such as a dioxane-water mixture.[2] | |
| Difficulty in separating isomers | - Similar solubility of cis and trans isomers in the chosen recrystallization solvent. | - Screen a variety of solvents or solvent mixtures for recrystallization to find a system with a larger solubility difference between the isomers. |
| - Co-crystallization of isomers. | - Perform multiple recrystallizations. - Consider converting the carboxylic acids to their corresponding esters, which may have different crystallization properties. | |
| Reaction stalls or is sluggish | - Catalyst deactivation. | - Use a fresh batch of catalyst. - Ensure the starting material and solvent are free of impurities that could poison the catalyst. |
| - Insufficient hydrogen pressure or poor mixing. | - Check for leaks in the hydrogenation apparatus. - Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
Experimental Protocols
Protocol 1: Stereoselective Hydrogenation of 4-tert-Butylbenzoic Acid
This protocol is adapted from procedures for analogous compounds and aims to maximize the yield of the trans isomer.
Materials:
-
4-tert-Butylbenzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, combine 4-tert-butylbenzoic acid (1 eq), 5% Ru/C (e.g., 25 wt% of the starting material), and a 10% aqueous solution of NaOH.[1][6]
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 15 bar.[1]
-
Maintain these conditions for 20 hours, monitoring the reaction progress by taking samples and analyzing them by TLC or HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of approximately 2 to precipitate the product.
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Collect the solid product by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., petroleum ether or an ethanol/water mixture) to obtain pure this compound.
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Characterize the product and determine the cis/trans ratio using NMR spectroscopy.
Data Presentation
Table 1: Influence of Catalyst and Conditions on Hydrogenation Selectivity (Illustrative Data based on Analogous Systems)
| Catalyst | Substrate | Solvent/Base | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Reference |
| 5% Ru/C | p-Aminobenzoic acid | 10% NaOH (aq) | 100 | 15 | 1:4.6 | [1] |
| Pt/TiO₂ | Benzoic Acid | Hexane | 80 | 50 | High selectivity to cyclohexanecarboxylic acid | [3] |
| 5% Ru/C | Benzoic Acid | 1,4-dioxane/water (1:1) | 220 | 68.9 | 86% selectivity to cyclohexanecarboxylic acid | [2] |
Note: This table presents data from the hydrogenation of similar substrates to illustrate the effects of different catalysts and conditions. Direct quantitative data for the stereoselective synthesis of 4-tert-butylcyclohexanecarboxylic acid may vary.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Stereochemical pathways in the reduction of 4-tert-butylcyclohexanone. Axial attack is generally favored, leading to the trans product.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: trans-4-tert-Butylcyclohexanecarboxylic Acid Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of trans-4-tert-butylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
A1: The most significant challenge is the removal of the corresponding cis-isomer. Crude products from synthesis, such as the hydrogenation of 4-tert-butylbenzoic acid, often contain a mixture of both cis and trans isomers.[1] Separating these stereoisomers is critical to obtaining the high-purity trans product required for most applications.
Q2: What are the key physical differences between the cis and trans isomers that can be exploited for purification?
A2: The most significant difference is their melting points. The trans isomer has a much higher melting point than the cis isomer, which makes recrystallization an effective method for separation. The difference in thermodynamic stability is also key, as the cis isomer can be converted to the more stable trans isomer.
Table 1: Physical Properties of 4-tert-Butylcyclohexanecarboxylic Acid Isomers
| Property | trans-Isomer | cis-Isomer |
| Melting Point | 172–175 °C[1][2] | 116–121 °C[3] |
| Molecular Weight | 184.28 g/mol [1] | 184.28 g/mol [4] |
| Appearance | White crystalline powder[5] | White to almost white powder/crystal[3] |
Q3: How can I increase the yield of the desired trans-isomer from a cis/trans mixture?
A3: You can increase the yield by converting the undesired cis-isomer into the thermodynamically more stable trans-isomer. This process, known as isomerization, is typically achieved by treating the isomeric mixture with a base.[1] A common method involves heating the mixture with sodium methoxide in methanol.[1]
Q4: What are the recommended solvents for recrystallization?
A4: Several solvent systems are effective for the recrystallization of the trans-isomer. The choice of solvent is crucial for achieving high purity.
Table 2: Recommended Recrystallization Solvents
| Solvent System | Expected Purity | Reference |
| Hexane | >98% | [1] |
| Ethyl acetate / Petroleum ether (1:1) | >99% (after two crystallizations) | [1] |
Q5: How can I confirm the purity and isomeric ratio of my final product?
A5: A combination of methods is recommended for a comprehensive analysis:
-
Melting Point Analysis: A sharp melting point within the range of 172-175°C is a strong indicator of high purity for the trans-isomer.[1][2] A broad or depressed melting point suggests the presence of impurities, likely the cis-isomer.
-
Gas Chromatography (GC): GC is a highly effective method for quantifying the ratio of cis to trans isomers and detecting other volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to study the stereoisomers and confirm the structure of the final product.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed to monitor the separation and assess the final purity.[7]
Troubleshooting Guide
Problem 1: Low yield of the trans-isomer after initial purification.
-
Possible Cause: The crude synthetic product contains a high percentage of the cis-isomer, which is removed during recrystallization, leading to a low overall yield of the desired trans-product.
-
Solution: Before the final recrystallization step, perform a base-catalyzed isomerization to convert the cis-isomer to the trans-isomer. This will significantly increase the amount of the desired product available for purification.[1]
-
See Experimental Protocol 1: Isomerization
-
Problem 2: The melting point of the purified product is broad and lower than the expected 172-175°C.
-
Possible Cause: The product is still contaminated with the cis-isomer, which acts as an impurity and depresses the melting point.
-
Solution:
-
Perform a second recrystallization. Two crystallizations can significantly improve purity, potentially to >99%.[1]
-
Optimize the recrystallization solvent. Ensure the correct solvent or solvent mixture is being used (e.g., Hexane or Ethyl acetate/Petroleum ether).[1]
-
Ensure slow cooling. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, to promote the formation of pure crystals.
-
Problem 3: Recrystallization results in an oil or very fine powder instead of well-defined crystals.
-
Possible Cause:
-
Supersaturation: The solution may be too concentrated, or it may have been cooled too quickly.
-
Solvent Choice: The chosen solvent may not be optimal for this specific compound, leading to poor crystal formation.
-
-
Solution:
-
Re-heat the solution to dissolve the material completely. Add a small amount of additional solvent to slightly decrease the concentration.
-
Ensure slow cooling. Protect the flask from drafts to prevent rapid cooling.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.
-
Add a seed crystal of pure this compound if available.
-
Problem 4: Analytical methods (GC/HPLC) show persistent low-level impurities even after multiple recrystallizations.
-
Possible Cause: The impurities may have very similar solubility profiles to the trans-isomer, making them difficult to remove by recrystallization alone. Unreacted starting materials from the synthesis may also be present.[1]
-
Solution:
-
Combine Isomerization and Recrystallization: Ensure the isomerization step is performed to maximize the concentration of the trans-isomer, which can facilitate its selective crystallization.
-
Consider Column Chromatography: For very high purity requirements where recrystallization is insufficient, silica gel column chromatography using non-polar solvent systems may be used to remove residual impurities.[1] Elution chromatography has been noted as a method for separating similar cis/trans cyclohexanol isomers.[8]
-
Experimental Protocols
Protocol 1: Base-Catalyzed Isomerization of cis/trans Mixture
This protocol is designed to convert the cis-isomer to the more thermodynamically stable trans-isomer.
-
Dissolve the crude mixture of cis- and this compound in methanol.
-
Add a solution of sodium methoxide (a sodium alkoxide) in methanol to the mixture.[1]
-
Heat the reaction mixture at approximately 60°C.[1]
-
Monitor the reaction progress using a suitable analytical method (e.g., GC or TLC) until the equilibrium favors the trans-isomer.
-
Cool the reaction mixture and neutralize it with an aqueous acid (e.g., HCl) to protonate the carboxylate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude solid, which is now enriched in the trans-isomer and ready for recrystallization.
Protocol 2: Purification by Recrystallization
This protocol describes the final purification step to obtain high-purity trans-isomer.
-
Dissolve the crude, isomer-enriched solid in a minimum amount of hot recrystallization solvent (e.g., hexane or a 1:1 mixture of ethyl acetate/petroleum ether).[1]
-
Ensure all the solid has dissolved. If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals thoroughly under vacuum to remove all residual solvent.
-
Repeat the process if necessary to achieve the desired purity (>99%).[1]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. This compound | 943-29-3 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. cis-4-tert-Butylcyclohexanecarboxylic Acid | 943-28-2 | TCI AMERICA [tcichemicals.com]
- 4. CIS-4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID CAS#: 943-28-2 [m.chemicalbook.com]
- 5. 4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID | 5451-55-8 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solved provide a method for separating cis and | Chegg.com [chegg.com]
Technical Support Center: Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and scale-up of trans-4-tert-Butylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the most common strategies for synthesizing this compound at scale?
-
A1: Two primary routes are favored for scalability:
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Hydrogenation of 4-tert-butylbenzoic acid: This involves the catalytic reduction of the aromatic ring. This method often produces a mixture of cis and trans isomers that requires subsequent isomerization or purification.
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Carboxylation of a Grignard Reagent: This classic method involves forming a Grignard reagent from a 4-tert-butylcyclohexyl halide and reacting it with carbon dioxide.[1][2] The stereochemical outcome depends on the isomer ratio of the starting halide and reaction conditions.
-
-
-
Q2: What is the primary challenge when synthesizing the trans isomer of 4-tert-butylcyclohexanecarboxylic acid?
-
A2: The main difficulty is controlling the stereochemistry to favor the trans isomer and efficiently separating it from the cis isomer. The large tert-butyl group strongly influences the conformational equilibrium of the cyclohexane ring, but both isomers can still form.[3] Many synthetic procedures result in a cis/trans mixture, necessitating purification steps like recrystallization or chromatographic separation.[4][5]
-
-
Q3: Is it possible to synthesize the carboxylic acid by oxidizing 4-tert-butylcyclohexanol?
-
A3: Direct oxidation of the secondary alcohol, 4-tert-butylcyclohexanol, using common reagents like Jones reagent (chromic acid), will yield the corresponding ketone, 4-tert-butylcyclohexanone.[6][7][8][9] To obtain the carboxylic acid from an alcohol, a primary alcohol (-CH₂OH) would be required.[10][11]
-
Troubleshooting Guide
Route 1: Grignard Reagent Carboxylation
-
Q4: My Grignard reaction fails to initiate. What are the common causes and solutions?
-
A4: Initiation failure is a frequent issue.
-
Wet Glassware/Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried immediately before use and that anhydrous solvents (typically diethyl ether or THF) are used.
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide. Gently crush the turnings with a glass rod (avoid metal) or add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.
-
Starting Halide Purity: Impurities in the 4-tert-butylcyclohexyl halide can inhibit the reaction. Ensure the halide is pure and dry.
-
-
-
Q5: The yield of my carboxylic acid is low after reacting the Grignard reagent with carbon dioxide. Why?
-
A5: Low yields can stem from several factors:
-
Premature Quenching: The Grignard reagent is a strong base and will react with any acidic protons, including water and atmospheric CO₂. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the process.[12][13]
-
Inefficient Carboxylation: Ensure the carbon dioxide source (e.g., crushed dry ice) is completely anhydrous. Add the Grignard solution slowly to a large excess of freshly crushed dry ice to prevent localized warming and side reactions.
-
Workup Issues: The intermediate is a magnesium carboxylate salt.[1] Acidification during workup must be sufficient to protonate the carboxylate and dissolve the magnesium salts for efficient extraction into the organic phase.
-
-
Route 2: Hydrogenation of 4-tert-butylbenzoic Acid
-
Q6: My hydrogenation reaction is slow or appears stalled. What should I check?
-
A6: Several factors can affect hydrogenation efficiency:
-
Catalyst Activity: The catalyst (e.g., Rhodium on carbon, Ruthenium on carbon) may be poisoned or deactivated.[5] Use fresh catalyst and ensure the substrate and solvent are free of catalyst poisons like sulfur compounds.
-
Insufficient Hydrogen Pressure: For aromatic ring reduction, sufficient hydrogen pressure is critical. Check for leaks in your system and ensure the pressure is maintained at the recommended level for the chosen catalyst.[5]
-
Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen gas. Ensure stirring is vigorous enough to keep the catalyst suspended.
-
-
-
Q7: The cis/trans isomer ratio in my product is undesirable. How can I increase the proportion of the trans isomer?
-
A7: The trans isomer is generally the thermodynamically more stable product.
-
Isomerization: You can enrich the trans isomer by subjecting the cis/trans mixture to equilibration conditions. This can often be achieved by heating the mixture with a strong base (e.g., sodium ethoxide in ethanol) or acid.
-
Selective Crystallization: The cis and trans isomers often have different solubilities, allowing for separation via fractional crystallization from a suitable solvent.[14]
-
-
Purification and Analysis
-
Q8: What is the most effective method for purifying the final product on a large scale?
-
A8: Recrystallization is the most common and scalable method for purifying solid organic compounds. The choice of solvent is critical. Solvents like hexanes, acetone, or alcohol-water mixtures may be effective. The goal is to find a solvent system where the trans isomer has high solubility at high temperatures and low solubility at low temperatures, while the cis isomer remains more soluble upon cooling.
-
-
Q9: How can I definitively confirm the stereochemistry and purity of my final product?
-
A9: A combination of techniques is recommended:
-
¹H NMR Spectroscopy: The chemical shift and coupling constants of the proton at C1 (attached to the carboxylic acid) are different for the cis and trans isomers due to its axial vs. equatorial position.
-
Melting Point: The pure cis and trans isomers have distinct melting points. A sharp melting point close to the literature value (approx. 174-177 °C for trans) indicates high purity. A broad melting range suggests a mixture of isomers or impurities.
-
Gas Chromatography (GC): After converting the carboxylic acids to their methyl esters, GC can be used to determine the ratio of the cis and trans isomers.
-
-
Data Presentation
Table 1: Comparison of Synthetic Route Parameters
| Parameter | Route 1: Grignard Carboxylation | Route 2: Hydrogenation |
| Starting Material | 4-tert-butylcyclohexyl halide | 4-tert-butylbenzoic acid |
| Key Reagents | Mg, CO₂, Acid | H₂, Rh/C or Ru/C Catalyst[5] |
| Typical Pressure | Atmospheric | 15 bar or higher[5] |
| Typical Temperature | 0 °C to reflux | 25 - 100 °C[5] |
| Primary Challenge | Maintaining anhydrous conditions | Achieving high trans selectivity |
| Post-Reaction Step | Acidic Workup & Extraction | Isomerization / Separation[5] |
Table 2: Physical Properties of 4-tert-Butylcyclohexanecarboxylic Acid Isomers
| Property | cis-Isomer | trans-Isomer |
| Melting Point | ~148 °C | ~174-177 °C |
| Thermodynamic Stability | Less Stable | More Stable |
| Conformation (COOH) | Axial | Equatorial |
Experimental Protocols
Protocol 1: Synthesis via Grignard Carboxylation
This protocol is a representative procedure for laboratory-scale synthesis. Scale-up requires appropriate engineering controls.
-
Preparation: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Dry all glassware in an oven at 120 °C for at least 4 hours and assemble while hot under a stream of dry nitrogen.
-
Grignard Formation: Add magnesium turnings (1.2 equivalents) to the flask. In the dropping funnel, place a solution of trans-4-tert-butylcyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. If the reaction does not start, add a single crystal of iodine and warm gently. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Carboxylation: Cool the Grignard solution to 0 °C. In a separate, large flask, add a large excess (5-10 equivalents) of freshly crushed dry ice. Slowly, and with vigorous stirring, transfer the Grignard solution onto the dry ice via a cannula.
-
Workup: Allow the mixture to warm to room temperature, allowing excess CO₂ to sublime. Slowly add 1 M aqueous HCl with stirring until the aqueous phase is acidic and all solids have dissolved. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of cis and trans acids, can be purified by recrystallization from a suitable solvent to isolate the desired trans isomer.
Protocol 2: Isomer Enrichment via Base-Catalyzed Epimerization
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude mixture of carboxylic acid isomers in absolute ethanol.
-
Epimerization: Add a catalytic amount of sodium ethoxide (approx. 0.1 equivalents). Heat the mixture to reflux for several hours to allow the isomers to equilibrate to the thermodynamically favored trans form.
-
Workup: Cool the reaction mixture and neutralize it with aqueous HCl. Remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether.
-
Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent. Recrystallize the resulting solid to obtain the pure this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Grignard synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studylib.net [studylib.net]
- 4. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. Jones oxidation - Wikipedia [en.wikipedia.org]
- 9. testbook.com [testbook.com]
- 10. youtube.com [youtube.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for the Hydrogenation of 4-tert-Butylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of 4-tert-butylbenzoic acid to 4-tert-butylcyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the hydrogenation of 4-tert-butylbenzoic acid?
The primary and desired product is 4-tert-butylcyclohexanecarboxylic acid. The reaction involves the reduction of the aromatic ring to a cyclohexane ring.
Q2: Which catalysts are commonly used for the hydrogenation of 4-tert-butylbenzoic acid?
Commonly used heterogeneous catalysts include platinum-group metals on a support, such as:
-
Palladium on carbon (Pd/C)
-
Platinum on carbon (Pt/C) or Platinum(IV) oxide (Adam's catalyst)
-
Rhodium on carbon (Rh/C) or Rhodium on alumina (Rh/Al₂O₃) [1][2]
-
Ruthenium on carbon (Ru/C) [3]
The choice of catalyst can significantly impact the reaction rate, selectivity, and the required reaction conditions.
Q3: What are the typical reaction conditions for this hydrogenation?
Reaction conditions can vary widely depending on the chosen catalyst and desired outcome. Typical ranges are:
-
Hydrogen Pressure: Atmospheric pressure to high pressure (e.g., 1 to 100 atm). Higher pressures are often required for complete hydrogenation of the aromatic ring, especially with less active catalysts.[6]
-
Temperature: Room temperature to elevated temperatures (e.g., 25°C to 150°C).
-
Solvents: Protic solvents like ethanol, methanol, and acetic acid are commonly used as they can accelerate the hydrogenation rate.[7] Aprotic solvents such as ethyl acetate, hexane, and tetrahydrofuran can also be employed. The choice of solvent can influence the stereoselectivity of the product.
-
Catalyst Loading: Typically 1-10 mol% of the catalyst relative to the substrate.
Q4: How does the tert-butyl group affect the hydrogenation reaction?
The bulky tert-butyl group can introduce steric hindrance, which may influence the rate of reaction and the stereoselectivity (the ratio of cis to trans isomers of the product). The choice of catalyst and reaction conditions can be crucial in controlling the isomeric ratio. The steric hindrance might necessitate more forcing reaction conditions (higher temperature or pressure) to achieve complete conversion.
Q5: What is the significance of the cis/trans isomer ratio in the product?
The hydrogenation of 4-tert-butylbenzoic acid produces two stereoisomers: cis-4-tert-butylcyclohexanecarboxylic acid and trans-4-tert-butylcyclohexanecarboxylic acid. The relative proportion of these isomers can be critical for the properties of downstream products, for example, in the synthesis of liquid crystals or pharmaceuticals. Rhodium-based catalysts are often reported to favor the formation of the cis-isomer.[1][2]
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts for the hydrogenation of benzoic acid and its derivatives. This data can serve as a starting point for catalyst selection for 4-tert-butylbenzoic acid, though optimal conditions may vary.
| Catalyst | Support | Typical Conditions | Conversion (%) | Selectivity to Ring Hydrogenation (%) | Key Remarks |
| Pd/C | Carbon | 60-100°C, 10-50 atm H₂ | Moderate to High | >95% | Generally effective for aromatic ring hydrogenation. |
| Pt/C | Carbon | 25-80°C, 1-50 atm H₂ | High | >99% | Highly active catalyst, can operate under milder conditions. |
| Pt/TiO₂ | Titania | 40°C, 10 bar H₂, hexane | 96% | >99% | Shows excellent activity and selectivity for benzoic acid derivatives.[8] |
| Rh/C | Carbon | 25-50°C, 1-10 atm H₂ | High | >98% | Often provides high stereoselectivity towards the cis-isomer.[1] |
| Ru/C | Carbon | 100-150°C, 50-100 atm H₂ | High | Variable | Can also catalyze the reduction of the carboxylic acid group under harsh conditions.[3] |
| Raney Ni | - | 50-150°C, 50-100 atm H₂ | High | >95% | A cost-effective alternative to precious metal catalysts, but may require more forcing conditions.[4] |
Experimental Protocols
General Procedure for Hydrogenation using Pd/C
This protocol provides a general guideline for the hydrogenation of 4-tert-butylbenzoic acid using palladium on carbon.
Materials:
-
4-tert-butylbenzoic acid
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, add 4-tert-butylbenzoic acid and the solvent.
-
Carefully add 10% Pd/C to the mixture under an inert atmosphere. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.[7]
-
Seal the reaction vessel and purge with an inert gas several times to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., via a balloon or from a cylinder for higher pressures).
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: The filtered catalyst remains pyrophoric and should be kept wet with water and disposed of properly.[9]
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient hydrogen pressure or temperature. 4. Poor mixing. 5. Substrate insolubility. | 1. Use a fresh batch of catalyst. 2. Ensure starting materials and solvents are pure. Common poisons include sulfur, halides, and strong coordinating agents. 3. Increase hydrogen pressure and/or temperature. 4. Increase the stirring rate to ensure good contact between the catalyst, substrate, and hydrogen. 5. Choose a solvent in which the starting material is more soluble, or use a co-solvent system. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst deactivation over time. 3. Insufficient amount of catalyst. | 1. Extend the reaction time. 2. Add a fresh portion of the catalyst (after safely purging the reactor with inert gas). 3. Increase the catalyst loading. |
| Formation of Byproducts | 1. Hydrogenolysis of the carboxylic acid group (forming 4-tert-butyltoluene). 2. Decarboxylation. | 1. Use a more selective catalyst (e.g., Rh/C). Avoid harsh conditions (high temperature) if this is a problem. 2. Employ milder reaction conditions. |
| Undesired cis/trans Isomer Ratio | 1. The chosen catalyst and conditions favor the undesired isomer. 2. Isomerization of the product under reaction conditions. | 1. Screen different catalysts. Rhodium catalysts often favor the cis-isomer. 2. Modify the solvent or temperature. Protic solvents and higher temperatures can sometimes influence the isomer ratio. |
Visualizations
Caption: Experimental workflow for the hydrogenation of 4-tert-butylbenzoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. acs.org [acs.org]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Managing reaction temperature for optimal "trans-4-tert-Butylcyclohexanecarboxylic acid" yield
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-4-tert-Butylcyclohexanecarboxylic acid, with a specific focus on managing reaction temperature to maximize yield and isomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common synthetic route involves the oxidation of 4-tert-butylcyclohexanol. This precursor alcohol can be synthesized from p-tert-butylphenol or 4-tert-butylcyclohexanone.[1][2] The stereochemistry of the final carboxylic acid is largely dependent on the isomeric purity of the starting alcohol and the reaction conditions of the oxidation step.
Q2: Which oxidation methods are suitable for converting 4-tert-butylcyclohexanol to the corresponding carboxylic acid?
A2: Strong oxidizing agents are required to convert a secondary alcohol to a carboxylic acid. This typically involves a two-step process: oxidation of the alcohol to the ketone (4-tert-butylcyclohexanone), followed by a subsequent oxidation to the carboxylic acid. However, some powerful oxidation methods, like a vigorous Jones oxidation, can facilitate this conversion.[3][4] Alternative methods may involve hypochlorite-based oxidants.[5][6]
Q3: How does reaction temperature influence the yield and stereochemistry of the final product?
A3: Temperature control is critical. For many oxidation reactions, lower temperatures (e.g., 0-25°C) are initially employed to control the exothermic nature of the reaction and minimize side-product formation.[7][8] In reactions involving isomeric mixtures, temperature can influence the equilibrium between cis and trans isomers, although this is more pronounced in the precursor synthesis and purification steps.[9] For the oxidation step, maintaining a controlled temperature ensures the integrity of the cyclohexyl ring and prevents unwanted side reactions.
Q4: How can I monitor the progress of the oxidation reaction?
A4: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alcohol and the appearance of the ketone intermediate and the final carboxylic acid product.[10][11]
Q5: What are the best practices for purifying the final this compound?
A5: Purification can often be achieved through recrystallization.[12] Slurry washing with a suitable solvent can also be effective in removing impurities.[13] The choice of solvent is crucial for selectively dissolving impurities while leaving the desired trans-isomer as a solid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Carboxylic Acid | - Incomplete oxidation of the starting alcohol or ketone intermediate.- Suboptimal reaction temperature.- Degradation of the product under harsh reaction conditions.- Impure or wet reagents and solvents. | - Increase the reaction time or the amount of oxidizing agent. Monitor the reaction by TLC or GC until the starting material is consumed.[14]- Optimize the reaction temperature. Start at a low temperature (e.g., 0°C) and allow the reaction to slowly warm to room temperature.[7]- Ensure all reagents are of high purity and solvents are anhydrous to prevent side reactions.[14] |
| Presence of Ketone Intermediate in Final Product | - Insufficient amount of oxidizing agent.- Reaction time was too short. | - Add an excess of the oxidizing agent and prolong the reaction time. Monitor the reaction progress closely. |
| Poor trans:cis Isomer Ratio | - Starting alcohol was a mixture of isomers.- Isomerization occurred during the reaction. | - Use a starting material with a high percentage of the trans isomer. Purification of the precursor alcohol may be necessary.[1]- Maintain controlled and mild reaction conditions to minimize the risk of isomerization. |
| Formation of Unidentified Byproducts | - Over-oxidation or side reactions due to high temperatures.- Reaction with solvent (e.g., acetone in Jones oxidation can undergo self-condensation). | - Maintain strict temperature control, keeping the reaction mixture cool, especially during the addition of the oxidant.[8][11]- Choose an inert solvent for the reaction. |
Experimental Protocols
Jones Oxidation of 4-tert-Butylcyclohexanol
This protocol is a representative method for the oxidation of a secondary alcohol to a ketone, which is an intermediate in the synthesis of the carboxylic acid. Further oxidation would be required for the final product.
Caution: Chromium(VI) compounds are highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
1. Preparation of Jones Reagent:
-
In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).
-
Carefully and slowly, with stirring, add this mixture to 50 mL of water.
-
Allow the solution to cool to room temperature.[8]
2. Oxidation Reaction:
-
In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-tert-butylcyclohexanol in acetone.
-
Cool the flask in an ice-water bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The temperature should be maintained below 30°C. A color change from orange-red to green should be observed.[8]
-
Continue adding the reagent until the orange-red color persists.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by thin-layer chromatography (TLC).[8]
3. Work-up and Purification:
-
Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol until the green color of Cr(III) persists.
-
Remove the acetone under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product, which can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5977402A - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. brainly.com [brainly.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Solved Experiment 3: Oxidation of 4-tert-Butyl Cyclohexanol | Chegg.com [chegg.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to trans-4-tert-Butylcyclohexanecarboxylic Acid and Other Cyclohexanecarboxylic Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of a molecule's physicochemical properties and biological activity. Cyclohexanecarboxylic acids, with their conformationally rigid scaffold, are a versatile class of compounds frequently employed in the design of new therapeutic agents and materials. Among these, trans-4-tert-butylcyclohexanecarboxylic acid stands out due to the unique influence of the bulky tert-butyl group on the cyclohexane ring's conformation, locking it in a chair form with the substituent in an equatorial position. This guide provides an objective comparison of the synthesis, properties, and applications of this compound against other cyclohexanecarboxylic acids, supported by experimental data and detailed protocols.
Synthetic Strategies: A Comparative Overview
The synthesis of cyclohexanecarboxylic acids primarily relies on the hydrogenation of the corresponding benzoic acid derivatives. While this approach is generally efficient, the stereochemical outcome—the ratio of cis to trans isomers—is highly dependent on the catalyst, solvent, and reaction conditions.
A common industrial method for producing cyclohexanecarboxylic acid is the catalytic hydrogenation of benzoic acid.[1][2] For substituted derivatives like 4-tert-butylcyclohexanecarboxylic acid, the hydrogenation of 4-tert-butylbenzoic acid typically yields a mixture of cis and trans isomers. The thermodynamically more stable trans isomer is often the desired product in pharmaceutical applications due to its well-defined geometry. Achieving a high trans-selectivity directly from the hydrogenation can be challenging, often necessitating subsequent isomerization or separation steps.
Recent advancements have focused on stereoselective methods. For instance, the synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, a key intermediate for various pharmaceuticals, can be achieved with high trans selectivity (>95%) through the reductive amination of a 4-oxocyclohexanecarboxylate using a chiral auxiliary.[3] This highlights a sophisticated strategy to control stereochemistry from the outset.
The following table summarizes key quantitative data for the synthesis of various cyclohexanecarboxylic acids, providing a comparative look at their yields and isomer ratios under different conditions.
| Compound | Starting Material | Catalyst/Reagents | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | cis:trans Ratio | Reference |
| Cyclohexanecarboxylic acid | Benzoic acid | 5% Ru/C | 1,4-dioxane/water (1:1) | 220 | 68.9 | ~86 (selectivity) | N/A | [4] |
| Cyclohexanecarboxylic acid | Benzoic acid | Pt/TiO2 | Hexane | 80 | 50 | High | Predominantly cis | [5] |
| trans-4-Aminocyclohexanecarboxylic acid derivative | p-Aminobenzoic acid | 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 62 (of trans isomer after separation) | 1:4.6 | [1] |
| 1-Methylcyclohexanecarboxylic acid | 2-Methylcyclohexanol | H2SO4, HCOOH | N/A | 15-20 | N/A | 93-101 | N/A | [6] |
Physicochemical Properties: The Impact of the tert-Butyl Group
The tert-butyl group in the 4-position of the cyclohexane ring acts as a conformational lock, forcing the ring into a chair conformation where this bulky group predominantly occupies the equatorial position to minimize steric strain. This results in distinct differences in the physical and chemical properties between the cis and trans isomers.
| Property | cis-4-tert-Butylcyclohexanecarboxylic acid | This compound | Unsubstituted Cyclohexanecarboxylic acid | Rationale for Differences |
| Melting Point | 118-120 °C | 175-177 °C | 31 °C | The more symmetrical and better-packing crystal lattice of the trans isomer leads to a significantly higher melting point.[7] |
| Acidity | Weaker Acid | Stronger Acid | - | The carboxyl group in the trans isomer is in an equatorial position, which is sterically less hindered, leading to a more stable conjugate base upon deprotonation.[8] |
| Dipole Moment | Higher | Lower | - | In the cis isomer, the dipoles of the carboxyl and tert-butyl groups are on the same side of the ring, leading to a larger net dipole moment compared to the trans isomer where they are on opposite sides and partially cancel out.[9] |
Experimental Protocols
Protocol 1: Synthesis of Cyclohexanecarboxylic Acid via Hydrogenation of Benzoic Acid
This protocol is a representative procedure based on established methods for the hydrogenation of benzoic acid.[4][5]
Materials:
-
Benzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
1,4-dioxane
-
Deionized water
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, a solution of benzoic acid in a 1:1 mixture of 1,4-dioxane and water is prepared.
-
5% Ru/C catalyst is added to the solution (typically 5-10 wt% of the benzoic acid).
-
The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is heated to approximately 220 °C and pressurized with hydrogen gas to 68.9 bar.
-
The reaction is stirred vigorously for a specified time (e.g., 4-6 hours) or until hydrogen uptake ceases.
-
After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield crude cyclohexanecarboxylic acid.
-
The product can be further purified by distillation.
Protocol 2: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivative
This protocol is adapted from a patented procedure for the synthesis of a trans-4-amino-1-cyclohexanecarboxylic acid derivative, demonstrating a method to achieve high trans selectivity.[1]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
10% Sodium hydroxide solution
-
Di-tert-butyl dicarbonate (Boc)2O
-
Acetone
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
A mixture of p-aminobenzoic acid, 5% Ru/C, and 10% aqueous NaOH is placed in a high-pressure autoclave.
-
The autoclave is pressurized with hydrogen to 15 bar and heated to 100 °C with stirring for 20 hours.
-
After cooling and venting, the catalyst is not removed. Acetone and di-tert-butyl dicarbonate are added to the reaction mixture and stirred for 20 hours at room temperature to protect the amino group.
-
The catalyst is then filtered off, and the acetone is removed under reduced pressure.
-
The aqueous solution is acidified, and the product is extracted with an organic solvent.
-
The cis and trans isomers can be separated by selective esterification of the cis isomer followed by extraction, yielding the pure trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.
Applications in Drug Development
The rigid and well-defined stereochemistry of this compound and its derivatives makes them valuable scaffolds in medicinal chemistry. The trans orientation of the substituents can provide a precise vector for interacting with biological targets.
For example, derivatives of trans-4-aminocyclohexanecarboxylic acid are utilized in the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases.[10] The specific geometry of the trans isomer is crucial for fitting into the kinase's active site.
While direct pharmacological data comparing the cis and trans isomers of 4-tert-butylcyclohexanecarboxylic acid are not extensively published, studies on other structurally related molecules have shown that stereoisomerism can have a profound impact on biological activity. For instance, the cis and trans isomers of some local anesthetics exhibit significant differences in potency and toxicity.[11] Similarly, in a study of anticonvulsant Schiff bases, the cis isomers showed superior activity compared to their trans counterparts.[12] This underscores the importance of controlling stereochemistry in drug design, a feature that the trans-4-tert-butylcyclohexyl scaffold provides reliably.
Diagrams
Caption: Comparative synthesis pathways for unsubstituted and trans-4-tert-butyl-substituted cyclohexanecarboxylic acid.
Caption: General experimental workflow for the synthesis and isolation of trans-substituted cyclohexanecarboxylic acids.
Conclusion
This compound offers distinct advantages in synthesis, particularly in drug development, due to its conformationally locked structure which provides a rigid and predictable scaffold. While its synthesis requires careful control of stereochemistry, often involving specific catalysts or separation techniques to obtain the pure trans isomer, the resulting compound's well-defined three-dimensional structure is invaluable for designing molecules with high target specificity. In contrast, unsubstituted cyclohexanecarboxylic acid and other derivatives lacking a conformational-locking group exist as a dynamic equilibrium of conformers, which can be less ideal for structure-activity relationship studies. The choice between these building blocks will ultimately depend on the specific requirements of the target molecule, with this compound being a superior choice when conformational rigidity and precise substituent orientation are paramount.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solved provide a method for separating cis and | Chegg.com [chegg.com]
- 7. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 8. (a) Prediet the product(s) with suitable mechanism : (i) (ii) (b) Which o.. [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carboxylic Acid Additives in Nematic Liquid Crystals for Enhanced Display Performance
In the pursuit of advanced liquid crystal displays (LCDs) with superior performance characteristics, the careful selection and optimization of liquid crystal mixtures are paramount. Non-mesogenic additives play a crucial role in fine-tuning the electro-optical properties of nematic liquid crystal (NLC) hosts. This guide provides a comparative analysis of the impact of carboxylic acid-based additives on the performance of the benchmark nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB).
This analysis focuses on the well-documented effects of 4-n-pentylbenzoic acid (PBA) as a representative carboxylic acid additive and discusses the anticipated performance of trans-4-tert-Butylcyclohexanecarboxylic acid based on structure-property relationships. While direct experimental data for the latter is not extensively available in peer-reviewed literature, this guide serves as a valuable resource for researchers and scientists by presenting a framework for evaluation and highlighting key performance indicators.
Impact on Key Electro-Optical Properties
The addition of carboxylic acids to a nematic host like 5CB can significantly alter its physical properties. The following table summarizes the observed effects of doping 5CB with 4-n-pentylbenzoic acid (PBA) at various concentrations.[1] This data serves as a baseline for understanding the potential influence of similar additives.
| Performance Indicator | Pure 5CB | 5CB + 2 wt% PBA | 5CB + 5 wt% PBA | 5CB + 10 wt% PBA | Significance in Liquid Crystal Performance |
| Nematic to Isotropic Transition Temperature (TNI) (°C) | 35 | 39.5 | 45.2 | 50.3 | A wider nematic range enhances the operational temperature stability of the display. |
| Dielectric Anisotropy (Δε) | 11.2 | 11.8 | 12.8 | 14.1 | A higher positive Δε generally leads to a lower threshold voltage, reducing power consumption. |
| Threshold Voltage (Vth) (V) | 1.62 | 1.65 | 1.71 | 1.78 | Represents the minimum voltage required to induce a change in the liquid crystal orientation. |
| Splay Elastic Constant (K11) (pN) | 6.2 | 6.8 | 7.5 | 8.3 | Influences the threshold voltage and response time. |
| Bend Elastic Constant (K33) (pN) | 8.1 | 8.9 | 9.8 | 10.9 | Affects the director configuration and switching behavior. |
| Visco-elastic Coefficient (γ1/Keff) ( ms/µm ²) | 28.1 | 25.3 | 21.9 | 17.6 | A lower value indicates a faster response time, which is critical for high-refresh-rate displays. |
Data sourced from "Enhancement of electro-optical properties and phase transition temperature of thermotropic liquid crystal 5CB by doping with 4-n-pentylbenzoic acid".[1]
Discussion of Comparative Performance
The experimental data for 4-n-pentylbenzoic acid reveals a significant enhancement in several key performance metrics of 5CB.[1] Notably, the nematic-to-isotropic transition temperature (clearing point) increases substantially with higher concentrations of PBA, indicating a stabilization of the nematic phase and a broader operational temperature range for the display.[1] Furthermore, the dielectric anisotropy is enhanced, which is a desirable characteristic for reducing the threshold voltage and, consequently, the power consumption of the device.[1] Perhaps most importantly, the visco-elastic coefficient shows a marked decrease, suggesting a faster switching speed, which is a critical parameter for modern display technologies.[1]
For This compound , we can infer its potential performance based on its molecular structure. The rigid cyclohexyl ring, similar to the phenyl ring in PBA, is expected to contribute positively to the orientational order of the liquid crystal host. The tert-butyl group is a bulky substituent that may influence the packing of the liquid crystal molecules. This could potentially lead to a different viscosity profile compared to the linear pentyl chain of PBA. It is hypothesized that the bulkiness of the tert-butyl group might lead to a greater disruption of the nematic order compared to a linear alkyl chain, which could result in a less pronounced increase or even a decrease in the clearing point. However, its rigid structure is still likely to contribute to a modification of the dielectric and viscoelastic properties.
Experimental Protocols
To obtain reliable and comparable data for novel liquid crystal additives like this compound, standardized experimental protocols are essential.
Sample Preparation
The liquid crystal mixtures are prepared by accurately weighing the nematic host (e.g., 5CB) and the carboxylic acid additive to the desired weight percentage. The components are then heated above the clearing point of the mixture, stirred until a homogeneous isotropic solution is obtained, and then slowly cooled back to the nematic phase.
Determination of Nematic-to-Isotropic Transition Temperature (TNI)
The clearing point is typically determined using a polarizing optical microscope (POM) equipped with a hot stage.[2] The sample is placed between two glass slides and heated at a controlled rate. The temperature at which the birefringent nematic texture completely transforms into the dark isotropic state is recorded as TNI.[2] Differential Scanning Calorimetry (DSC) can also be used to determine the phase transition temperatures and their associated enthalpy changes with high precision.[3]
Dielectric Anisotropy (Δε) Measurement
The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director (Δε = ε|| - ε⊥).[4]
-
Methodology: A liquid crystal cell with a known thickness and electrode area is used. The inner surfaces of the cell are treated with an alignment layer to induce either planar (for ε⊥) or homeotropic (for ε||) alignment of the liquid crystal molecules. The cell is filled with the liquid crystal mixture. The capacitance of the filled cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz). The dielectric permittivity is then calculated from the capacitance, cell dimensions, and the permittivity of free space.[5]
Rotational Viscosity (γ1) Measurement
Rotational viscosity is a key parameter that influences the switching speed of the liquid crystal.
-
Methodology: One common method is the transient current measurement. A voltage step is applied to a planar-aligned liquid crystal cell, causing the director to reorient. The time-dependent current is measured, and the rotational viscosity can be extracted from the relaxation time of the current. Another method involves measuring the decay time of the optical phase retardation of the sample after the electric field is turned off.[6] More advanced techniques involve using a rotating magnetic field.[7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a new liquid crystal additive.
Caption: Workflow for evaluating liquid crystal additives.
Logical Relationship of Key Performance Indicators
The interplay between the fundamental properties of a liquid crystal mixture and its device performance is crucial. The following diagram illustrates these relationships.
Caption: Relationship between material properties and device performance.
References
- 1. Enhancement of electro-optical properties and phase transition temperature of thermotropic liquid crystal 5CB by doping with 4-n-pentylbenzoic acid | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid crystal - Wikipedia [en.wikipedia.org]
- 4. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surajitdhara.in [surajitdhara.in]
- 7. pubs.aip.org [pubs.aip.org]
A Comparative Guide to Purity Validation of trans-4-tert-Butylcyclohexanecarboxylic Acid by Titration
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount. One such intermediate, trans-4-tert-Butylcyclohexanecarboxylic acid, requires rigorous purity assessment to ensure the quality and safety of the final drug product. This guide provides a comprehensive comparison of the traditional acid-base titration method with modern chromatographic techniques for validating the purity of this compound.
Overview of Purity Determination Methods
The purity of this compound can be determined by several analytical methods. Acid-base titration, a classic volumetric analysis technique, offers a cost-effective and straightforward approach for quantifying the carboxylic acid content. However, for a more comprehensive purity profile, including the identification and quantification of impurities, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often employed.
Experimental Protocols
Purity Determination by Non-Aqueous Acid-Base Titration
Due to the hydrophobic nature of this compound, a non-aqueous titration is the recommended approach for accurate purity determination. This method involves dissolving the acid in a suitable non-aqueous solvent and titrating with a standardized solution of a strong base.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) in a suitable solvent (e.g., methanol or a mixture of toluene and methanol)
-
Solvent: A mixture of neutralized ethanol and diethyl ether (1:1 v/v) or another suitable non-aqueous solvent like dimethylformamide (DMF).
-
Indicator: Phenolphthalein solution (1% in ethanol) or potentiometric endpoint detection.
-
Burette, beaker, magnetic stirrer, and analytical balance.
Procedure:
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the this compound sample and dissolve it in 50 mL of the chosen non-aqueous solvent in a beaker.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the sample solution.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution while continuously stirring.
-
Endpoint Determination: The endpoint is reached when the solution turns a faint, persistent pink color. If using a potentiometric titrator, the endpoint is the point of maximum inflection on the titration curve.
-
Blank Titration: Perform a blank titration using 50 mL of the solvent and the indicator, without the acid sample. Subtract the volume of titrant consumed in the blank titration from the volume consumed in the sample titration.
-
Calculation of Purity: Purity (%) = [(V_sample - V_blank) × M_NaOH × MW_acid] / (W_sample × 10) Where:
-
V_sample = Volume of NaOH solution used for the sample (mL)
-
V_blank = Volume of NaOH solution used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
MW_acid = Molecular weight of this compound (184.28 g/mol )
-
W_sample = Weight of the sample (g)
-
Alternative Method: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, providing a more detailed purity profile than titration.
Instrumentation and Conditions (Typical):
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid) in a suitable ratio (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a low wavelength, typically around 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard and Sample Preparation: Prepare a standard solution of known concentration of high-purity this compound. Prepare the sample solution by accurately weighing and dissolving the test sample in the mobile phase.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area of the main peak and any impurity peaks in the chromatograms. The purity is typically calculated using the area normalization method or by using an external standard for quantification.
Comparison of Methods
| Feature | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction between an acid and a base. | Differential partitioning of components between a stationary and a mobile phase. |
| Information Provided | Overall acidic content (assay). | Separation and quantification of the main component and impurities. |
| Specificity | Low. Titrates all acidic components, including acidic impurities. | High. Can separate and individually quantify different compounds. |
| Sensitivity | Lower. Suitable for assay of the main component. | High. Can detect and quantify trace-level impurities. |
| Cost & Complexity | Low cost, simple instrumentation, and procedure. | Higher initial instrument cost, more complex method development and operation. |
| Analysis Time | Relatively fast for a single sample. | Can be longer per sample, but amenable to automation for high throughput. |
Experimental Data Comparison (Illustrative)
| Sample Batch | Purity by Titration (%) | Purity by HPLC (%) |
| Batch A | 99.5 | 99.8 |
| Batch B | 98.9 | 99.2 |
| Batch C | 99.2 | 99.5 |
This data is for illustrative purposes and highlights that while titration provides a good estimate of purity, HPLC often gives a slightly different and more detailed picture by separating out impurities.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for purity determination by titration and the logical relationship in selecting an appropriate analytical method.
Caption: Experimental workflow for purity determination by titration.
Caption: Logical decision-making for selecting a purity analysis method.
Conclusion
For routine quality control and assay of this compound, non-aqueous acid-base titration is a reliable, accurate, and cost-effective method. However, when a detailed impurity profile is required, or for method validation and release testing in a regulated environment, chromatographic techniques like HPLC are indispensable. The choice of method should be guided by the specific analytical requirements, balancing the need for detailed information with considerations of cost and throughput. For comprehensive characterization, employing both titration and a chromatographic method can provide orthogonal data, leading to a higher degree of confidence in the purity assessment.
References
A Comparative Guide to the Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. One such crucial building block is trans-4-tert-butylcyclohexanecarboxylic acid, a molecule whose stereochemistry plays a vital role in the biological activity of many pharmaceutical compounds. This guide provides a comparative analysis of common synthetic routes to this valuable compound, offering detailed experimental protocols and quantitative data to inform methodology selection.
Comparison of Synthetic Methodologies
Three primary synthetic strategies for producing this compound are prevalent in the literature: catalytic hydrogenation of 4-tert-butylbenzoic acid, oxidation of trans-4-tert-butylcyclohexanol, and the carboxylation of a Grignard reagent derived from a trans-4-tert-butylcyclohexyl halide. Each method presents a unique set of advantages and disadvantages in terms of yield, stereoselectivity, reaction conditions, and scalability.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | 4-tert-Butylbenzoic acid | H₂, Catalyst (e.g., Ru/C, Pt/TiO₂) | 80-95 | >95 | High yield, Atom economy | Requires high pressure, Potential for cis/trans mixture |
| Oxidation | trans-4-tert-Butylcyclohexanol | Jones Reagent (CrO₃, H₂SO₄), KMnO₄ | 60-85 | >98 | High purity, Readily available starting material | Use of toxic heavy metals, Potential for over-oxidation |
| Grignard Carboxylation | trans-4-tert-Butylcyclohexyl halide | Mg, CO₂ | 50-70 | >95 | Direct carboxylation, Good for stereochemical retention | Moisture-sensitive, Requires specific Grignard-compatible conditions |
Experimental Protocols
Below are detailed experimental procedures for each of the benchmarked synthesis methods.
Method 1: Catalytic Hydrogenation of 4-tert-Butylbenzoic Acid
This method involves the reduction of the aromatic ring of 4-tert-butylbenzoic acid to yield the desired cyclohexanecarboxylic acid. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity for the trans isomer.
Procedure: In a high-pressure autoclave, 4-tert-butylbenzoic acid (10.0 g, 56.1 mmol) is dissolved in a suitable solvent such as a 1:1 mixture of 1,4-dioxane and water (100 mL). A catalytic amount of 5% Ruthenium on Carbon (Ru/C) (0.5 g) is added to the solution. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 6.89 MPa. The reaction mixture is heated to 100-150°C and stirred vigorously for 8-12 hours. After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to remove the 1,4-dioxane. The aqueous residue is then acidified with concentrated HCl to precipitate the product. The white solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound. The cis/trans ratio can be determined by ¹H NMR spectroscopy.
Method 2: Oxidation of trans-4-tert-Butylcyclohexanol
This approach utilizes a strong oxidizing agent to convert the hydroxyl group of trans-4-tert-butylcyclohexanol into a carboxylic acid. The Jones oxidation is a classic and effective method for this transformation.[1]
Procedure: To a solution of trans-4-tert-butylcyclohexanol (10.0 g, 64.0 mmol) in acetone (200 mL) cooled in an ice bath, Jones reagent is added dropwise with stirring. The Jones reagent is prepared by dissolving chromium trioxide (CrO₃, 12.0 g, 120 mmol) in concentrated sulfuric acid (10.4 mL) and then cautiously diluting with water to a final volume of 50 mL. The addition is continued until a persistent orange-brown color is observed. The reaction mixture is stirred at room temperature for 2 hours. The excess oxidant is quenched by the addition of isopropanol until the solution turns green. The mixture is then diluted with water and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from hexanes to yield pure this compound as a white crystalline solid.[1]
Method 3: Grignard Carboxylation
This synthesis involves the formation of a Grignard reagent from a trans-4-tert-butylcyclohexyl halide, followed by its reaction with carbon dioxide to form the carboxylate, which is then protonated to yield the carboxylic acid.
Procedure: Magnesium turnings (1.82 g, 75.0 mmol) are placed in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added. A solution of trans-4-tert-butylcyclohexyl bromide (15.0 g, 68.4 mmol) in anhydrous diethyl ether (100 mL) is added dropwise to initiate the reaction. Once the reaction starts, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour. The reaction mixture is then cooled in an ice-salt bath, and a stream of dry carbon dioxide gas is bubbled through the solution for 2 hours, or alternatively, the solution is poured over crushed dry ice. The reaction mixture is then allowed to warm to room temperature and quenched by the slow addition of 1 M HCl (100 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product. Purification by recrystallization from a suitable solvent yields pure this compound.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and the final product in each synthetic route, the following diagrams are provided.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflows for each synthesis method.
References
Cross-Validation of Analytical Techniques for "trans-4-tert-Butylcyclohexanecarboxylic acid": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of trans-4-tert-Butylcyclohexanecarboxylic acid is crucial in various stages of research and development. This guide provides a comprehensive cross-validation of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR). By presenting detailed experimental protocols, comparative performance data, and workflow visualizations, this document aims to assist researchers in selecting the most appropriate analytical method for their specific needs.
Overview of Analytical Techniques
The selection of an analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide explores the principles and practical considerations for HPLC, GC, qNMR, and FTIR methods.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. It offers good resolution and is suitable for routine quality control.
-
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase volatility. GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), can provide high sensitivity and resolution.
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It is highly accurate and precise, providing structural information alongside quantitative data.
-
Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid and non-destructive technique used for the identification and quantification of functional groups in a molecule. While primarily a qualitative tool, it can be adapted for quantitative analysis by measuring the absorbance of specific vibrational bands.
Comparative Performance Data
The following table summarizes the typical performance characteristics of each analytical technique for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (¹H-qNMR) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable (Direct Method) | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.0% | < 5.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | ~ 0.1 mg/mL | ~ 1 mg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL | ~ 0.3 mg/mL | ~ 3 mg/mL |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the direct quantification of this compound in various sample matrices.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: External standard calibration curve prepared with known concentrations of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method requires a derivatization step to convert the carboxylic acid into a more volatile ester.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for fatty acid methyl esters (FAMEs) analysis (e.g., DB-FFAP, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Injection Volume: 1 µL (splitless).
-
Derivatization (Methylation):
-
Weigh approximately 10 mg of the sample into a vial.
-
Add 1 mL of 14% Boron trifluoride in methanol (BF₃-methanol).
-
Seal the vial and heat at 60 °C for 10 minutes.
-
Cool to room temperature and add 1 mL of water and 1 mL of hexane.
-
Vortex and allow the layers to separate.
-
Inject the upper hexane layer containing the methyl ester derivative.
-
-
Quantification: External standard calibration curve prepared with derivatized standards of this compound.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
This absolute quantification method relies on the use of an internal standard with a known purity.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound and a similar amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Parameters:
-
Pulse sequence: A standard 90° pulse sequence.
-
Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of scans: Sufficient to achieve a signal-to-noise ratio of at least 150 for the signals of interest.
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
This method provides a rapid estimation of the concentration based on the characteristic absorption of the carboxylic acid functional group.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A known amount of the solid sample is placed directly on the ATR crystal, or a solution of known concentration is prepared and a film is cast on the crystal by evaporating the solvent. For solid mixtures, the sample can be mixed with potassium bromide (KBr) and pressed into a pellet.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Collect the sample spectrum.
-
Spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32-64.
-
-
Quantification:
-
Identify the characteristic carbonyl (C=O) stretching band of the carboxylic acid, typically around 1700 cm⁻¹.[1]
-
Measure the absorbance (peak height or area) of this band.
-
Create a calibration curve by plotting the absorbance of a series of standards of known concentrations versus their concentrations.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the cross-validation process and the individual analytical techniques.
Conclusion and Recommendations
The cross-validation of these four analytical techniques demonstrates that each method offers distinct advantages and is suitable for the quantification of this compound under different circumstances.
-
HPLC is recommended for routine quality control and assays where a direct, robust, and moderately sensitive method is required.
-
GC-FID is the preferred method when high sensitivity is paramount and for the analysis of complex mixtures where high resolving power is necessary. The additional derivatization step must be considered in the workflow.
-
¹H-qNMR is the gold standard for purity assessment and the certification of reference materials due to its high accuracy and precision as a primary ratio method.[2][3]
-
FTIR serves as a rapid, preliminary screening tool and is useful for at-line or in-situ monitoring where high precision is not the primary requirement.
Ultimately, the choice of the analytical technique should be guided by the specific analytical problem, the required data quality, and the available resources. It is crucial to perform a thorough method validation for the selected technique within the intended sample matrix to ensure reliable and accurate results.
References
Efficacy of trans-4-tert-Butylcyclohexanecarboxylic Acid Derivatives in Drug Discovery: A Comparative Guide
Derivatives of trans-4-tert-Butylcyclohexanecarboxylic acid and its analogs, such as trans-4-aminocyclohexanecarboxylic acid, serve as crucial building blocks in the synthesis of modern therapeutics. Their rigid cyclohexyl core provides a valuable scaffold for developing drugs with improved pharmacokinetic properties and target specificity. This guide provides a comparative analysis of the efficacy of drugs derived from this chemical moiety, focusing on two key therapeutic classes: soluble epoxide hydrolase (sEH) inhibitors and Janus kinase (JAK) inhibitors.
Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory and analgesic signaling molecules known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of beneficial EETs are increased, leading to therapeutic effects in conditions such as pain and inflammation. A prominent sEH inhibitor synthesized using a derivative of the trans-cyclohexanecarboxylic acid scaffold is trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB).
Comparative Efficacy of sEH Inhibitors
The efficacy of t-AUCB has been compared with other sEH inhibitors, such as APAU (also known as AR9281) and t-TUCB, in preclinical models of neuropathic and inflammatory pain.[1]
| Compound | In vitro IC50 (rat sEH) | Efficacy in Diabetic Neuropathy Model (ED50) | Efficacy in Inflammatory Pain Model (ED50) | Oral Bioavailability (Dog) |
| t-AUCB | 1.3 ± 0.05 nM | ~0.1 mg/kg | 0.5 - 1.0 mg/kg | 98% [2] |
| APAU (AR9281) | Low nM | Lower doses effective | Lower doses effective | - |
| t-TUCB | Low nM | Effective at slightly higher doses | Effective at slightly higher doses | - |
| AUDA (comparator) | Low nM | - | - | Lower than t-AUCB |
Data compiled from multiple sources.[1][2][3][4]
As the data indicates, t-AUCB demonstrates potent inhibition of sEH and significant efficacy in animal models of pain. Notably, it possesses excellent oral bioavailability, a critical attribute for a successful drug candidate.[2][3][4]
Experimental Protocols
sEH Inhibition Assay (In Vitro)
The inhibitory potency of the compounds against soluble epoxide hydrolase is determined using a fluorescent substrate.
-
Enzyme Source: Recombinant rat or human soluble epoxide hydrolase.
-
Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNC).
-
Procedure: The inhibitor, at varying concentrations, is incubated with the sEH enzyme in a sodium phosphate buffer (pH 7.4). The reaction is initiated by the addition of the CMNC substrate.
-
Detection: The hydrolysis of CMNC by sEH produces a fluorescent product, which is monitored using a fluorescence plate reader.
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Diabetic Neuropathic Pain Model (In Vivo)
This model assesses the analgesic efficacy of compounds in rats with neuropathy induced by streptozocin.
-
Animal Model: Male Sprague-Dawley rats are induced with diabetes via a single intraperitoneal injection of streptozocin.
-
Pain Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments applied to the plantar surface of the hind paw.
-
Drug Administration: The sEH inhibitors are administered orally or via another relevant route.
-
Efficacy Measurement: The withdrawal threshold of the paw to the von Frey filaments is measured at various time points after drug administration. A significant increase in the withdrawal threshold indicates an analgesic effect.
-
Data Analysis: The effective dose that produces a 50% reduction in pain response (ED50) is determined.
Signaling Pathway
The mechanism of action of sEH inhibitors involves the modulation of the arachidonic acid cascade.
Caption: Mechanism of action of sEH inhibitors.
Janus Kinase (JAK) Inhibitors
Comparative Efficacy of Oral JAK Inhibitors in Rheumatoid Arthritis
The following table summarizes the efficacy of several approved JAK inhibitors in patients with rheumatoid arthritis who have had an inadequate response to methotrexate. Efficacy is measured by the American College of Rheumatology 20% (ACR20) response rate, which indicates a 20% improvement in disease activity.
| Drug | Target Selectivity | ACR20 Response Rate (vs. Placebo) |
| Tofacitinib | JAK1/JAK3 | ~60% (vs. ~30% for Placebo)[8] |
| Baricitinib | JAK1/JAK2 | ~62% (vs. ~40% for Placebo) |
| Upadacitinib | JAK1 | ~71% (vs. ~36% for Placebo) |
| Filgotinib | JAK1 | ~66% (vs. ~31% for Placebo) |
| Peficitinib | Pan-JAK | Modestly efficient in multicenter trials[8] |
Data is generalized from various clinical trial sources for illustrative comparison.[8][9][10][11]
Experimental Protocols
JAK Enzyme Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the activity of a specific JAK enzyme.
-
Enzyme Source: Recombinant human JAK1, JAK2, JAK3, or TYK2.
-
Substrate: A synthetic peptide substrate that can be phosphorylated by the JAK enzyme.
-
Procedure: The test compound is incubated with the JAK enzyme and ATP in a reaction buffer. The phosphorylation reaction is initiated by the addition of the peptide substrate.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.
-
Data Analysis: The IC50 value is calculated to determine the potency of the inhibitor against each JAK isoform.
Collagen-Induced Arthritis (CIA) Model in Mice (In Vivo)
This is a common animal model for rheumatoid arthritis used to evaluate the in vivo efficacy of anti-inflammatory drugs.
-
Animal Model: DBA/1 mice are immunized with type II collagen to induce an autoimmune response that mimics rheumatoid arthritis.
-
Disease Assessment: The severity of arthritis is scored based on paw swelling and joint inflammation.
-
Drug Administration: The JAK inhibitor is administered orally once daily.
-
Efficacy Measurement: Arthritis scores and paw thickness are monitored throughout the study. Histological analysis of the joints can also be performed at the end of the study to assess cartilage and bone damage.
-
Data Analysis: The reduction in arthritis scores and paw swelling in the treated group is compared to the vehicle-treated control group.
Signaling Pathway
JAK inhibitors block the signaling cascade downstream of cytokine receptors, which is crucial for the inflammatory response.
Caption: The JAK-STAT signaling pathway and its inhibition.
References
- 1. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of soluble epoxide hydrolase by trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is protective against ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 7. Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid | Baishixing | ETW [etwinternational.com]
- 8. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Clinical efficacy of new JAK inhibitors under development. Just more of the same? | Semantic Scholar [semanticscholar.org]
- 10. The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical efficacy of new JAK inhibitors under development. Just more of the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of trans-4-tert-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of trans-4-tert-butylcyclohexanecarboxylic acid, a key building block in pharmaceutical and materials science, relies heavily on the catalytic hydrogenation of 4-tert-butylbenzoic acid. The choice of catalyst is paramount in achieving high yield, selectivity for the desired trans isomer, and operational efficiency. This guide provides a comparative analysis of various catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for this transformation.
Performance Comparison of Catalysts
The selection of a catalyst for the hydrogenation of 4-tert-butylbenzoic acid to this compound involves a trade-off between activity, selectivity, cost, and reaction conditions. Below is a summary of the performance of various metal-based catalysts based on available research.
| Catalyst | Support | Temperature (°C) | Hydrogen Pressure (MPa) | Solvent | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | Key Findings & Comments |
| Platinum (Pt) | TiO₂ | 80 | 5 | Hexane | >99 | >99 | Pt/TiO₂ demonstrates exceptionally high activity, with a reported turnover frequency (TOF) of 4490 h⁻¹, significantly higher than many other catalysts. The weak interaction between Pt and benzoic acid is suggested to inhibit catalyst poisoning.[1][2] |
| Ruthenium (Ru) | Carbon (C) | 220 | 6.89 | 1,4-dioxane/water (1:1) | 100 | 86 | Ruthenium-based catalysts are effective for this hydrogenation.[3][4] The use of a binary solvent system can enhance selectivity.[4] Ru/C can be recycled and retains over 90% activity after five cycles with appropriate washing.[3] |
| Palladium (Pd) | Carbon (C) | 120 | 1-3 | Water or Methanol | - | - | Palladium on carbon is a commonly used catalyst for hydrogenation reactions.[3][5] Modifiers like ethylenediamine can be used to enhance its performance.[3] |
| Rhodium (Rh) | Alumina (Al₂O₃) or Carbon (C) | 25-50 | Generated in situ from Al/H₂O | - | 100 (for aromatic ketones) | 100 (for aromatic ketones) | Rhodium is a powerful hydrogenation catalyst capable of reducing a wide variety of functional groups, including aromatic rings.[6][7][8] It can operate under mild conditions, with hydrogen generated in situ.[6][7] |
| Nickel (Ni) | Various | - | - | - | - | - | Nickel-based catalysts, such as Raney Ni, are a cost-effective alternative to precious metal catalysts.[9] They exhibit high activity for various hydrogenation reactions, though selectivity can be a challenge without modification.[10][11] Bimetallic Ni-based catalysts can show improved performance.[10][12] |
Note: The data presented is compiled from various studies that may have used benzoic acid or its derivatives as substrates under different experimental conditions. Direct comparison of catalyst performance should be made with caution.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via hydrogenation of 4-tert-butylbenzoic acid, based on common laboratory practices.
General Procedure for Heterogeneous Catalytic Hydrogenation
-
Reactor Setup: A high-pressure autoclave or a stirred-tank reactor is charged with 4-tert-butylbenzoic acid and a suitable solvent (e.g., water, methanol, hexane, or a binary mixture like 1,4-dioxane/water).[1][3][4]
-
Catalyst Addition: The chosen catalyst (e.g., 5% Pt/TiO₂, 5% Ru/C, or 5% Pd/C) is added to the mixture. The catalyst loading is typically in the range of 0.1–1.0 wt% relative to the substrate.[3]
-
Reaction Execution: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1–7 MPa). The reaction mixture is heated to the target temperature (ranging from 80°C to 220°C) and stirred for a specified duration (e.g., 6–12 hours).[3][4]
-
Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization, typically from hexane, to yield the final this compound.[3] The purity and isomer ratio are often confirmed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 943-29-3 | Benchchem [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pure.tue.nl [pure.tue.nl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ni-Based Catalysts: Synthesis and Applications Today | MDPI [mdpi.com]
- 12. The promoted catalytic hydrogenation performance of bimetallic Ni–Co–B noncrystalline alloy nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
Structural analysis of "trans-4-tert-Butylcyclohexanecarboxylic acid" using X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative structural analysis of trans-4-tert-Butylcyclohexanecarboxylic acid and related aliphatic cyclic carboxylic acids, utilizing X-ray crystallography data. The precise three-dimensional arrangement of atoms in a molecule, as determined by X-ray crystallography, is paramount in understanding its physicochemical properties and biological activity. This information is particularly crucial in drug design and development, where structure-activity relationships (SAR) guide the optimization of lead compounds.
While a specific crystallographic information file (CIF) for this compound was not publicly available at the time of this review, this guide presents a comprehensive analysis based on the crystal structures of closely related and structurally relevant molecules: cyclohexanecarboxylic acid and adamantane-1-carboxylic acid. The latter, with its rigid cage-like structure, provides an excellent reference for understanding the influence of bulky substituents on the cyclohexane ring.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for cyclohexanecarboxylic acid and adamantane-1-carboxylic acid. These parameters provide a quantitative basis for comparing the molecular geometry and crystal packing of these compounds.
Table 1: Crystal Data and Structure Refinement
| Parameter | Cyclohexanecarboxylic Acid | Adamantane-1-carboxylic Acid (173 K)[1] |
| CCDC Number | 1141732, 1141733, 1141734 | Not specified in the provided data |
| Empirical Formula | C₇H₁₂O₂ | C₁₁H₁₆O₂ |
| Formula Weight | 128.17 g/mol | 180.24 g/mol |
| Temperature | Not specified | 173 K |
| Wavelength | Not specified | Not specified |
| Crystal System | Monoclinic | Triclinic[1] |
| Space Group | P2₁/c | P-1[1] |
| Unit cell dimensions | ||
| a | 10.33(3) Å | 6.452(3) Å[1] |
| b | 6.70(2) Å | 6.681(2) Å[1] |
| c | 11.28(3) Å | 11.510(3) Å[1] |
| α | 90° | 80.84(2)°[1] |
| β | 110.1(2)° | 87.22(3)°[1] |
| γ | 90° | 74.11(3)°[1] |
| Volume | 733(3) ų | 471.10 ų[1] |
| Z | 4 | 2[1] |
| Density (calculated) | 1.160 Mg/m³ | 1.271 g/cm³[1] |
Table 2: Selected Bond Lengths (Å)
| Bond | Cyclohexanecarboxylic Acid | Adamantane-1-carboxylic Acid (173 K)[1] |
| C=O | 1.21(1) | 1.213(3) |
| C-O | 1.32(1) | 1.315(3) |
| C-C (carboxyl) | 1.50(1) | 1.512(3) |
| C-C (ring avg.) | 1.53 | 1.536 |
Table 3: Selected Bond Angles (°)
| Angle | Cyclohexanecarboxylic Acid | Adamantane-1-carboxylic Acid (173 K)[1] |
| O=C-O | 123.0(9) | 122.9(2) |
| O=C-C | 123.1(9) | 121.7(2) |
| O-C-C | 113.8(8) | 115.4(2) |
| C-C-C (ring avg.) | 111.3 | 109.5[1] |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established protocol. Below is a detailed methodology representative of that used for small organic molecules like the ones discussed in this guide.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules, several methods can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container. Slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or below, causing the solubility to decrease and crystals to form.
Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head. The crystal is then placed in the X-ray diffractometer. The data collection process involves irradiating the crystal with a monochromatic X-ray beam and rotating the crystal while recording the diffraction pattern on a detector.
Structure Solution and Refinement
The collected diffraction data, which consists of a series of reflections with varying intensities, is then processed. The positions and intensities of the reflections are used to determine the unit cell parameters and the space group of the crystal. The phase problem, a central challenge in X-ray crystallography, is then solved using direct methods for small molecules. This provides an initial electron density map.
From this map, the positions of the atoms in the crystal structure are determined. The structural model is then refined by minimizing the difference between the observed and calculated structure factors. This iterative process improves the atomic coordinates, and thermal parameters, and leads to the final, accurate molecular structure.
Experimental Workflow
The following diagram illustrates the typical workflow for the structural analysis of a small organic molecule using X-ray crystallography.
Conclusion
The structural data presented for cyclohexanecarboxylic acid and adamantane-1-carboxylic acid provide valuable insights into the conformational preferences and intermolecular interactions of substituted cyclohexanes. The carboxylic acid moieties in both structures are involved in hydrogen bonding, a key interaction in crystal packing and molecular recognition. For this compound, it is expected that the bulky tert-butyl group would predominantly occupy an equatorial position to minimize steric strain, a feature that would be definitively confirmed by its crystal structure. The absence of a publicly available crystal structure for this specific compound highlights an opportunity for further research to enrich the structural database and provide a more complete picture for comparative analyses in drug discovery and materials science.
References
Safety Operating Guide
Navigating the Disposal of trans-4-tert-Butylcyclohexanecarboxylic Acid: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of trans-4-tert-Butylcyclohexanecarboxylic acid, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the disposal of this compound, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information regarding its properties and hazards. The compound is classified as a skin and serious eye irritant.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent exposure.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.
Waste Segregation and Collection
Proper segregation of chemical waste is the first step towards safe disposal.
-
Designated Waste Container: All waste containing this compound, including contaminated materials like paper towels, gloves, and weighing boats, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[2]
-
Labeling: The container must be labeled with the full chemical name, "this compound," and the words "Hazardous Waste."[2] Any other components of the waste mixture should also be listed.
-
Incompatible Materials: Avoid mixing this waste with incompatible chemicals. While specific incompatibility data for this compound is limited, as a general rule for carboxylic acids, avoid mixing with strong bases, oxidizing agents, and reactive metals.
Disposal Procedures
Direct disposal of this compound into the regular trash or down the drain is strictly prohibited.[2] The appropriate disposal route involves treating it as hazardous waste.
-
Collection: Collect the waste in a suitable, sealed container as described above.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Licensed Disposal Company: The disposal of the hazardous waste container must be handled by a licensed waste disposal company.[1] Your institution's Environmental Health & Safety (EHS) office will have established procedures and contracts with such companies. Contact your EHS office to arrange for pickup.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Containment: For dry spills, carefully sweep or scoop the material to avoid creating dust and place it into the designated hazardous waste container.[1] For spills involving a solution, absorb the liquid with an inert material such as vermiculite, dry sand, or earth, and then place the contaminated absorbent material into the sealed waste container.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the EHS office, following your institution's specific protocols.
Quantitative Disposal Guidelines
While specific quantitative limits for the disposal of this compound are not explicitly defined in the provided search results, general guidelines for the disposal of chemical waste in a laboratory setting should be strictly followed. The principle of waste minimization should always be applied.
| Parameter | Guideline | Source |
| Waste Container Filling Level | Do not fill waste containers beyond 90% of their capacity. | [4] |
| Container Integrity | Ensure waste containers are chemically compatible, sealable, and kept closed except when adding waste. | [4][5] |
| Labeling | All containers must be clearly labeled with the full chemical name and hazard warnings. | [2][5] |
| Drain Disposal | Strictly prohibited for this chemical. | [2][3] |
Experimental Protocols
Currently, there are no widely established experimental protocols for the on-site neutralization or degradation of this compound for disposal purposes. The recommended and safest procedure is to treat it as hazardous waste and have it handled by a professional disposal service.
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
